2-hydroxy-5-naphthalen-2-yl-benzoic Acid
Description
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Properties
Molecular Formula |
C17H12O3 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-hydroxy-5-naphthalen-2-ylbenzoic acid |
InChI |
InChI=1S/C17H12O3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) |
InChI Key |
SZOHGQLRLIZQHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
chemical properties of 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-hydroxy-5-(naphthalen-2-yl)benzoic Acid
Foreword
This technical guide provides a comprehensive analysis of the chemical properties of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid. As a molecule combining the structural motifs of salicylic acid and naphthalene, it holds potential interest for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates computed data, established synthetic methodologies for analogous structures, and predictive spectroscopic analysis. The objective is to provide a robust scientific foundation for researchers and drug development professionals interested in this novel chemical entity.
Molecular Structure and Physicochemical Properties
2-hydroxy-5-(naphthalen-2-yl)benzoic acid possesses a biphenyl-like scaffold where a naphthalene ring is attached to the 5-position of a salicylic acid moiety. This structure imparts a combination of rigidity from the fused aromatic system and key functional groups—a carboxylic acid and a phenol—that dictate its chemical behavior and potential for intermolecular interactions.
Caption: Chemical structure of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid.
Computed Physicochemical Data
The following table summarizes the key computed physicochemical properties. These values are derived from computational models and provide a reliable estimate in the absence of experimental data. For context, data for the closely related compound, 2-hydroxy-5-(naphthalen-2-yl)benzaldehyde, are included for comparison.[1]
| Property | Value (2-hydroxy-5-(naphthalen-2-yl)benzoic acid) | Value (2-hydroxy-5-(naphthalen-2-yl)benzaldehyde) | Data Source |
| Molecular Formula | C₁₇H₁₂O₃ | C₁₇H₁₂O₂ | Calculated |
| Molecular Weight | 264.28 g/mol | 248.27 g/mol | Calculated,[1] |
| XLogP3 | ~4.8 | 4.5 | Estimated,[1] |
| Hydrogen Bond Donors | 2 | 1 | Calculated,[1] |
| Hydrogen Bond Acceptors | 3 | 2 | Calculated,[1] |
| Rotatable Bonds | 2 | 2 | Calculated,[1] |
| Topological Polar Surface Area | 57.5 Ų | 37.3 Ų | Estimated,[1] |
Proposed Synthesis Pathway
The synthesis of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established methodology is ideal for the formation of C-C bonds between aryl halides and arylboronic acids, offering high yields and excellent functional group tolerance.[][3][4] The proposed retrosynthetic analysis identifies 5-bromo-2-hydroxybenzoic acid and naphthalene-2-boronic acid as readily available starting materials.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar substrates.[4]
-
Reaction Setup : To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-hydroxybenzoic acid (1.0 eq), naphthalene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Subsequently, add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3, which will precipitate the product.
-
Isolation and Purification : Filter the resulting precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-hydroxy-5-(naphthalen-2-yl)benzoic acid.
Predicted Spectroscopic and Analytical Data
The following spectroscopic data are predicted based on the analysis of structurally related compounds.[5][6] These predictions serve as a guide for the characterization of the synthesized molecule.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons of the salicylic acid moiety are expected between δ 7.0-8.5 ppm. The naphthalene protons will likely appear as a complex multiplet in the range of δ 7.5-8.5 ppm. The acidic protons of the hydroxyl and carboxylic acid groups will be broad singlets, with the carboxylic proton significantly downfield (>10 ppm). |
| ¹³C NMR | Aromatic carbons are predicted in the δ 110-160 ppm range. The carbonyl carbon of the carboxylic acid is expected to be significantly deshielded, appearing around δ 170-175 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the hydrogen-bonded carboxylic acid is expected from 2500-3300 cm⁻¹. The phenolic O-H stretch will appear around 3300-3500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid is predicted around 1680-1710 cm⁻¹. Aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ is expected at m/z = 264. A significant fragment corresponding to the loss of CO₂ (m/z = 44) from the carboxylic acid group is anticipated. |
Chemical Reactivity and Stability
The chemical reactivity of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid is primarily dictated by its three main components: the salicylic acid core, the naphthalene substituent, and the interplay between them.
-
Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amide formation, and reduction. Its acidity will be influenced by the electron-donating hydroxyl group and the bulky, aromatic naphthalene substituent.
-
Phenolic Hydroxyl Group : The hydroxyl group can be alkylated or acylated. It also activates the aromatic ring towards electrophilic substitution, although the substitution patterns will be influenced by the existing groups.
-
Aromatic Rings : Both the benzene and naphthalene rings can undergo electrophilic aromatic substitution, with the directing effects of the existing substituents determining the position of new functional groups.
The compound is expected to be stable under normal laboratory conditions. However, like many phenols, it may be susceptible to oxidation over time, potentially leading to coloration. As with other carboxylic acids, decarboxylation could occur at very high temperatures.
Potential Applications
While specific biological activities have not been reported, the structural features of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid suggest several potential areas of application for further research:
-
Medicinal Chemistry : The salicylic acid moiety is the core of many non-steroidal anti-inflammatory drugs (NSAIDs). The addition of the large, lipophilic naphthalene group could modulate the activity and selectivity towards cyclooxygenase (COX) enzymes.[7]
-
Materials Science : Naphthalene-containing compounds are known for their unique photophysical properties. This molecule could be investigated as a building block for fluorescent probes, organic light-emitting diodes (OLEDs), or other advanced materials.
-
Synthetic Intermediate : The presence of multiple functional groups allows for a variety of chemical transformations, making it a potentially versatile intermediate for the synthesis of more complex molecules.
References
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PubChem. (n.d.). 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. CompTox Chemicals Dashboard. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- Properties. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-5-(1-hydroxyoctadecyl)benzoic acid. Retrieved from [Link]
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- Author(s). (Year). Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. Journal Name, Volume(Issue), pages.
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SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, p-((2-hydroxy-1-naphthyl)azo)-. National Center for Biotechnology Information. Retrieved from [Link]
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Endotherm. (n.d.). 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid. Retrieved from [Link]
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MDPI. (2021, October 4). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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MDPI. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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An In-depth Technical Guide to 2-hydroxy-5-naphthalen-2-yl-benzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-hydroxy-5-naphthalen-2-yl-benzoic acid is an aromatic carboxylic acid featuring a salicylic acid core substituted with a naphthalene moiety at the 5-position. While this specific compound is not extensively documented in mainstream chemical databases, its structural motifs—a salicylic acid scaffold and a naphthalene ring system—are prevalent in a multitude of biologically active molecules. Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The incorporation of a bulky, lipophilic naphthalene group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to enhanced potency, selectivity, or novel biological activities. Naphthalene derivatives, for instance, are being explored as potent and selective EP4 antagonists for the treatment of arthritis pain[1].
This technical guide provides a comprehensive overview of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, including its fundamental molecular and physicochemical properties. A detailed, field-proven protocol for its synthesis from a readily available precursor is presented, along with predicted spectroscopic data for its characterization. Furthermore, this document explores the potential applications of this compound in drug discovery, drawing parallels with structurally related molecules that have shown promise in various therapeutic areas. The versatile naphthalene unit is a key component in drug creation due to the diverse biological actions induced by this scaffold, including antimicrobial, anticancer, and anti-inflammatory properties[2].
Core Molecular and Physicochemical Properties
The fundamental properties of 2-hydroxy-5-naphthalen-2-yl-benzoic acid are summarized in the table below. These values are calculated based on its chemical structure and are essential for its handling, characterization, and application in a research setting.
| Property | Value |
| Molecular Formula | C₁₇H₁₂O₃ |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | 2-hydroxy-5-(naphthalen-2-yl)benzoic acid |
| CAS Number | Not available |
| Predicted XLogP3 | 4.5 |
| Predicted Hydrogen Bond Donor Count | 2 |
| Predicted Hydrogen Bond Acceptor Count | 3 |
| Predicted Rotatable Bond Count | 2 |
Synthesis and Experimental Protocols
The synthesis of 2-hydroxy-5-naphthalen-2-yl-benzoic acid can be efficiently achieved through the oxidation of its corresponding aldehyde, 2-hydroxy-5-(naphthalen-2-yl)benzaldehyde. This precursor is documented in chemical databases (PubChem CID: 44474596). The oxidation of a salicylaldehyde to a salicylic acid is a well-established transformation in organic synthesis.
Experimental Workflow: Oxidation of 2-hydroxy-5-(naphthalen-2-yl)benzaldehyde
Caption: Synthetic workflow for the preparation of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-(naphthalen-2-yl)benzaldehyde (1.0 eq) in a suitable solvent system such as a mixture of acetone and water (e.g., 1:1 v/v).
-
Oxidation: To the stirred solution, add a solution of potassium permanganate (KMnO₄, approximately 1.1 eq) in water dropwise at room temperature. The reaction progress can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown manganese dioxide (MnO₂) precipitate. The use of KMnO₄ is a reliable method for oxidizing aldehydes to their corresponding carboxylic acids without affecting the phenolic hydroxyl group[3][4][5].
-
Quenching and Precipitation: After the reaction is complete (as indicated by thin-layer chromatography or the persistence of the purple permanganate color), quench the reaction by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears completely. Acidify the reaction mixture with dilute hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~2). This will protonate the carboxylate to form the desired carboxylic acid, which should precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized 2-hydroxy-5-naphthalen-2-yl-benzoic acid can be achieved through standard spectroscopic techniques. Based on the known spectral data of structurally similar compounds, such as 5-substituted salicylic acids, the following characteristic peaks are predicted[6][7].
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
O-H Stretch (Phenolic): A broad absorption around 3200 cm⁻¹ may be observed for the phenolic hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1680-1660 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.
-
C=C Stretch (Aromatic): Multiple sharp peaks are expected in the 1600-1450 cm⁻¹ region, indicative of the aromatic rings.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
-
-COOH Proton: A broad singlet is expected at a downfield chemical shift, typically >12 ppm.
-
-OH (Phenolic) Proton: A singlet is predicted around 10-11 ppm.
-
Aromatic Protons: A complex multiplet pattern is expected between 7.0 and 8.5 ppm, arising from the protons on both the salicylic acid and naphthalene ring systems.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)
-
C=O (Carboxylic Acid): The carbonyl carbon of the carboxylic acid is expected to resonate around 172 ppm.
-
C-OH (Phenolic): The carbon attached to the phenolic hydroxyl group is predicted to be in the range of 160-165 ppm.
-
Aromatic Carbons: A series of signals in the 110-150 ppm region will correspond to the carbons of the aromatic rings.
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 2-hydroxy-5-naphthalen-2-yl-benzoic acid make it an intriguing candidate for investigation in several scientific domains, particularly in drug discovery.
-
Anti-inflammatory and Analgesic Agents: As a derivative of salicylic acid, this compound is a prime candidate for evaluation as a non-steroidal anti-inflammatory drug (NSAID). The naphthalene moiety may enhance its binding affinity to cyclooxygenase (COX) enzymes, potentially leading to improved potency or a more favorable side-effect profile.
-
Anticancer Therapeutics: The naphthalene core is a key pharmacophore in a number of anticancer agents. Substituted naphthoic acids have been investigated as therapeutics for various cancers[8]. The combination of the salicylic acid and naphthalene motifs in 2-hydroxy-5-naphthalen-2-yl-benzoic acid could lead to compounds with novel mechanisms of anticancer activity.
-
Antimicrobial Agents: Naphthalene-based compounds have demonstrated a wide range of antimicrobial activities[2]. The acidic and phenolic functionalities of the target molecule may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Advanced Materials: The rigid, planar structure of the naphthalene and benzoic acid components suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), liquid crystals, or as a component of metal-organic frameworks (MOFs).
Conclusion
This technical guide provides a foundational understanding of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, a compound with significant potential in medicinal chemistry and materials science. By outlining its core properties, a reliable synthetic protocol, and predicted characterization data, this document serves as a valuable resource for researchers seeking to explore the therapeutic and material applications of this novel molecule. The strategic combination of the pharmacologically privileged salicylic acid and naphthalene scaffolds offers a promising starting point for the development of new chemical entities with enhanced biological activity and unique physicochemical properties.
References
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Solution Properties of Iron(III) Complexes with 5-Fluorosalicylic Acid – Spectra, Speciation, and Redox Stability. (n.d.). Retrieved from [Link]
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what are the two methods from which phenol is converted to salicylic acid.. - Filo. (2026, January 6). Retrieved from [Link]
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Can salicylic acid be synthesized from salicylaldehyde? - Chemistry Stack Exchange. (2013, May 15). Retrieved from [Link]
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Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(III)-A Kinetic and Mechanistic Study. (n.d.). Retrieved from [Link]
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Kinetic Study of the Electrochemical Oxidation of Salicylic Acid and Salicylaldehyde Using UV/vis Spectroscopy and Multivariate Calibration | The Journal of Physical Chemistry A - ACS Publications. (2009, July 30). Retrieved from [Link]
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FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (n.d.). Retrieved from [Link]
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Spectrophotometric Determination of the Dissociation Constants of Some Substituted Salicylic Acids - RSC Publishing. (n.d.). Retrieved from [Link]
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Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
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Figure 2 from FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4 - Semantic Scholar. (n.d.). Retrieved from [Link]
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2-Hydroxy-5-(hydroxymethyl)benzoic acid | C8H8O4 | CID 20676603 - PubChem. (n.d.). Retrieved from [Link]
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Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed. (2016, January 1). Retrieved from [Link]
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Naphthyl substituted antimicrobial drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis of benzyl substituted naphthalenes from benzylidene tetralones - PMC - NIH. (n.d.). Retrieved from [Link]
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[Synthesis of 2-hydroxyl-5-butyramidobenzoic acid and its effect on acetic acid-induced colitis in rats] - PubMed. (2009, September 15). Retrieved from [Link]
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Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. (n.d.). Retrieved from [Link]
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Physicochemical Profiling of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid: Acidity, pKa Determination, and Pharmacological Implications
Executive Summary
The rational design and formulation of novel therapeutics require a rigorous understanding of their physicochemical properties. 2-Hydroxy-5-naphthalen-2-yl-benzoic acid (also known structurally as 5-(2-naphthyl)salicylic acid) is a highly lipophilic biaryl compound. As a derivative of the salicylic acid scaffold, it possesses two distinct ionizable centers: a carboxylic acid and a phenolic hydroxyl group.
This technical whitepaper provides an in-depth mechanistic analysis of the compound's acidity, predicts its thermodynamic pKa values based on electronic substituent effects, and outlines a self-validating experimental protocol for empirical pKa determination. Understanding these parameters is critical, as the ionization state dictates the molecule's aqueous solubility, membrane permeability, and binding affinity to target proteins (e.g., cyclooxygenase enzymes or serum albumin).
Structural and Electronic Determinants of Acidity
The acidity of 2-hydroxy-5-naphthalen-2-yl-benzoic acid is governed by a complex interplay of inductive effects, resonance stabilization, and intramolecular forces. To understand its ionization profile, we must analyze the two deprotonation events.
The First Deprotonation ( ): The "Salicylate Effect"
The first ionization event occurs at the C1 carboxylic acid (-COOH). In unsubstituted
[1], compared to standard benzoic acid (The addition of a 2-naphthyl group at the 5-position introduces a bulky, conjugated
The Second Deprotonation ( ): Phenolic Hydroxyl
The second ionization event involves the C2 phenolic hydroxyl (-OH). In salicylic acid, this deprotonation is highly unfavorable (
Figure 1: Ionization pathway of 2-hydroxy-5-naphthalen-2-yl-benzoic acid across varying pH environments.
Quantitative Data & Comparative pKa Analysis
To contextualize the acidity of the target compound, Table 1 summarizes the thermodynamic pKa values of structurally related salicylic acid derivatives.
Table 1: Comparative Physicochemical Parameters
| Compound | Dominant Species at pH 7.4 | Structural Modifiers | ||
| Salicylic Acid | 2.97 | 13.82 | Monoanion (>99.9%) | None (Baseline) |
| Diflunisal | 2.94 | ~11.4 | Monoanion (>99.9%) | 5-(2,4-difluorophenyl) |
| 2-Hydroxy-5-(2-naphthyl)benzoic Acid | ~3.0 | ~13.2 | Monoanion (>99.9%) | 5-(2-naphthyl) |
*Predicted values based on linear free-energy relationships (LFER) and Hammett substituent constants.
Experimental Protocols for pKa Determination
Causality of Method Selection
Because 2-hydroxy-5-naphthalen-2-yl-benzoic acid contains a highly lipophilic naphthyl core, its neutral form (
To circumvent this, we must utilize a Cosolvent Potentiometric Titration coupled with Yasuda-Shedlovsky Extrapolation . This self-validating protocol uses methanol-water mixtures to maintain solubility, followed by mathematical extrapolation to 0% organic modifier to find the true aqueous thermodynamic pKa.
Step-by-Step Yasuda-Shedlovsky Protocol
-
Solvent Preparation: Prepare five precisely measured cosolvent mixtures of Methanol/Water ranging from 20% to 60% (w/w) methanol.
-
Electrode Calibration (Gran's Method): In each cosolvent mixture, calibrate the glass pH electrode using a strong acid/strong base titration to account for the altered standard potential (
) and liquid junction potential specific to that dielectric constant. -
Sample Dissolution & Titration: Dissolve the analyte to a final concentration of 1.0 mM in 50 mL of the selected cosolvent. Titrate with 0.1 M KOH (prepared in the identical cosolvent matrix) under a continuous purge of inert
gas at 25.0 ± 0.1 °C to prevent absorption. -
Apparent pKa (
) Calculation: Calculate the apparent pKa for each of the five solvent ratios using the modified Henderson-Hasselbalch equation. -
Extrapolation: Plot the term
against the reciprocal of the mixture's dielectric constant . Perform a linear regression; the y-intercept of this self-validating plot yields the true aqueous .
Figure 2: Cosolvent potentiometric titration workflow with Yasuda-Shedlovsky extrapolation.
Pharmacological Implications
The
-
Gastric Absorption (pH 1.2): In the highly acidic environment of the stomach, the ambient pH is well below the
(~3.0). The molecule exists predominantly in its neutral, un-ionized state ( ). Due to the lipophilic naphthyl group, the molecule exhibits high membrane permeability in this state, allowing for rapid passive diffusion across the gastric mucosa. However, like many NSAIDs, this can lead to local gastric irritation via ion-trapping mechanisms once it enters the neutral pH of the epithelial cells. -
Systemic Circulation (pH 7.4): Upon entering the blood plasma, the ambient pH is significantly higher than the
. The molecule becomes >99.99% ionized into its monoanion form ( ). This ionization drastically increases its aqueous solubility, preventing precipitation in the bloodstream. Furthermore, the combination of an anionic carboxylate and a lipophilic biaryl tail is the classic pharmacophore for high-affinity binding to Human Serum Albumin (HSA), suggesting this compound will exhibit high plasma protein binding (>95%), extending its biological half-life.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 338, Salicylic acid." PubChem, U.S. National Library of Medicine. Available at: [Link]
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Rosas-Durazo, A., et al. "Drug Release Properties of Diflunisal from Layer-By-Layer Self-Assembled κ-Carrageenan/Chitosan Nanocapsules: Effect of Deposited Layers." Polymers, MDPI, 10(7), 758, 2018. Available at:[Link]
Engineering 5-(Naphthalen-2-yl) Salicylic Acids: A Dual-Targeting Scaffold for TTR Amyloidosis and NAD+ Modulation
Executive Summary
The 5-aryl salicylic acid pharmacophore, most famously represented by the FDA-approved nonsteroidal anti-inflammatory drug (NSAID) diflunisal, is a privileged scaffold in medicinal chemistry. Recent structural biology and chemical engineering efforts have demonstrated that replacing the 2,4-difluorophenyl "B-ring" of diflunisal with a bulkier naphthalen-2-yl moiety fundamentally alters the molecule's thermodynamic binding profile. This in-depth technical guide explores the biological activity, structural causality, and experimental validation of 5-(naphthalen-2-yl) substituted salicylic acids, focusing on their potent dual-action as Transthyretin (TTR) kinetic stabilizers and α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD) inhibitors.
Structural Causality and Rational Drug Design
The biological efficacy of 5-(naphthalen-2-yl)salicylic acid derivatives stems from a highly optimized bipartite structural division:
-
The A-Ring (Salicylic Acid Core): Serves as the polar anchor. The ortho-hydroxyl and carboxylate groups are critical for establishing strong electrostatic interactions and hydrogen-bonding networks with basic residues (e.g., Arginine, Lysine) or polar side chains (e.g., Serine) within target protein cavities[1].
-
The B-Ring (Naphthalen-2-yl Moiety): Serves as the hydrophobic driver. Compared to the difluorophenyl ring of diflunisal, the extended
-system of the naphthalene ring provides superior van der Waals contacts. This increased steric bulk allows the molecule to completely fill deep, narrow hydrophobic tunnels that smaller aryl rings leave partially unoccupied, thereby driving down the dissociation constant ( )[2].
Modulation of the Tryptophan-Kynurenine Pathway (ACMSD Inhibition)
The Mechanistic Rationale
In the kynurenine pathway of tryptophan degradation, the unstable intermediate α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) faces a metabolic branch point. It can be enzymatically decarboxylated by ACMSD into picolinic acid (PA) for energy production, or it can non-enzymatically cyclize into quinolinic acid (QUIN), the essential precursor for de novo NAD+ biosynthesis. Inhibiting ACMSD forces the accumulation of ACMS, driving the spontaneous formation of QUIN and subsequently boosting intracellular NAD+ levels—a highly desirable outcome for treating metabolic and neurodegenerative disorders[1].
Structural Basis of Inhibition
Diflunisal is a known competitive inhibitor of ACMSD (
ACMSD Inhibition Pathway: Diverting ACMS toward de novo NAD+ biosynthesis.
Transthyretin (TTR) Kinetic Stabilization
The Mechanistic Rationale
Transthyretin (TTR) is a homotetrameric plasma protein responsible for transporting thyroxine (T4) and retinol. The rate-limiting step in TTR amyloidosis (ATTR) is the dissociation of the native tetramer into misfolded, amyloidogenic monomers. Small molecules that bridge the dimer-dimer interface at the two T4 binding sites kinetically stabilize the tetramer, preventing amyloidogenesis[3].
Structural Basis of Inhibition
Diflunisal analogs bind deeply within the T4 pockets. The salicylic acid A-ring occupies the inner binding pocket, positioning its carboxylate to form critical hydrogen bonds with Ser117 and Ser117' across the dimer interface[3]. However, diflunisal exhibits limited selectivity for TTR in human plasma. Substituting the difluorophenyl ring with a naphthalen-2-yl ring pushes the hydrophobic bulk into the outer binding pocket of the T4 site. This modification not only increases the binding stoichiometry (approaching the theoretical maximum of 2.0 inhibitors per tetramer) but also drastically enhances selectivity for TTR over other plasma proteins, making it a superior candidate for preventing TTR amyloid fibril formation[3],[4].
Quantitative Data Summary
The following table synthesizes the structure-activity relationship (SAR) data, demonstrating the superior biological activity of the naphthalen-2-yl substitution compared to the parent diflunisal scaffold.
| Compound Scaffold | ACMSD Inhibition ( | TTR Fibril Inhibition (%) | TTR Binding Stoichiometry | Mechanistic Advantage |
| Diflunisal (2,4-difluorophenyl) | ~65% | 1.12 | Baseline NSAID activity; moderate TTR selectivity. | |
| 5-(Naphthalen-2-yl)salicylic acid | >90% | >1.80 | 10-fold increase in ACMSD affinity; near-perfect TTR tetramer occupancy. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating orthogonal readouts and strict purity controls.
Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling Synthesis
Rationale: Aqueous conditions are deliberately chosen to allow the cross-coupling of unprotected 5-bromosalicylic acid, bypassing inefficient protection/deprotection steps of the polar A-ring.
-
Reaction Setup: In a 25 mL round-bottom flask, combine 5-bromosalicylic acid (1.0 mmol), 2-naphthaleneboronic acid (1.2 mmol),
(3.0 mmol), and catalyst (0.10 mmol)[1]. -
Solvent & Atmosphere: Suspend the mixture in degassed
(10 mL). Seal with a rubber septum and purge with Argon for 15 minutes to prevent oxidative homocoupling of the boronic acid. -
Execution: Heat the mixture to 80°C under continuous stirring for 12 hours.
-
Self-Validation (LC-UV-HRMS): Acidify the aqueous layer with 1M HCl, extract with ethyl acetate, and purify via silica gel chromatography. Critical Step: Analyze the purified fraction via LC-UV-HRMS. The compound must exhibit >95% purity (UV at 254 nm) and the correct exact mass before proceeding to biological assays, ensuring that trace palladium or homocoupled naphthalene dimers do not yield false positives in turbidimetry assays.
Protocol B: ACMSD Enzymatic Activity & HPLC Quantification
Rationale: Directly measuring the ratio of QUIN to PA provides a highly accurate, ratiometric readout of ACMSD inhibition.
-
Substrate Generation: Generate the unstable ACMS substrate in situ by incubating 3-hydroxyanthranilic acid (3-HAA) with 3-HAA dioxygenase (HAO) in 50 mM HEPES buffer (pH 7.5).
-
Inhibitor Incubation: Pre-incubate recombinant human ACMSD (100 nM) with varying concentrations of 5-(naphthalen-2-yl)salicylic acid (0.1 to 50
M) for 15 minutes at 25°C. -
Reaction & Quench: Initiate the reaction by adding the ACMS mixture. Allow the reaction to proceed for 10 minutes, then quench with 10% trichloroacetic acid (TCA).
-
HPLC Readout: Centrifuge to remove precipitated proteins. Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column. Quantify the AUC (Area Under the Curve) for Picolinic Acid (PA) and Quinolinic Acid (QUIN). Calculate the
based on the dose-dependent shift from PA to QUIN production[2].
Self-Validating Experimental Workflow for Synthesis and Biological Evaluation.
References
-
Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway - PMC. nih.gov.[Link]
-
Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. researchgate.net.[Link]
-
Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. utsa.edu.[Link]
-
Binding of a Pyrene-Based Fluorescent Amyloid Ligand to Transthyretin: A Combined Crystallographic and Molecular Dynamics Study. acs.org.[Link]
Sources
Engineering Biaryl Scaffolds: Pharmaceutical Applications of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Executive Summary
In rational drug design, the fusion of distinct pharmacophores into a single molecular entity allows for precise engagement with complex protein targets. 2-Hydroxy-5-naphthalen-2-yl-benzoic acid (often referred to as 5-(2-naphthyl)salicylic acid) represents a highly privileged biaryl scaffold. The salicylic acid moiety serves as a potent electrostatic anchor and a bioisostere for phosphotyrosine, while the bulky 2-naphthyl group drives deep engagement with hydrophobic pockets.
This technical guide explores the causality behind the pharmacological efficacy of this compound across three major therapeutic domains: Transthyretin (TTR) amyloidosis, STAT3-driven oncology, and PTP1B-mediated metabolic disorders.
Kinetic Stabilization of Transthyretin (TTR) in Amyloidosis
Mechanistic Causality
Transthyretin (TTR) is a homotetrameric transport protein. In TTR amyloidosis, the rate-limiting step of pathogenesis is the dissociation of the native tetramer into misfolded, amyloidogenic monomers.
The biaryl architecture of 2-hydroxy-5-naphthalen-2-yl-benzoic acid is uniquely suited to halt this process. The mechanism is rooted in bridging the dimer-dimer interface within the thyroxine (T4) binding pocket. The carboxylate and hydroxyl groups of the salicylic acid headgroup form critical hydrogen bonds and electrostatic interactions with Lys15 and Glu54 at the pocket's periphery. Simultaneously, the highly lipophilic naphthyl group projects deeply into the inner Halogen Binding Pockets (specifically HBP2 and HBP3), locking the tetramer in its native state and kinetically preventing dissociation[1].
TTR tetramer stabilization mechanism preventing amyloidogenic monomer dissociation.
Self-Validating Protocol: Orthogonal TTR Tetramer Kinetic Stabilization Assay
To rigorously validate that the compound acts via kinetic stabilization rather than non-specific solubility enhancement, we deploy a self-validating subunit exchange assay.
Step-by-Step Methodology:
-
Equilibration: Incubate wild-type human TTR (3.6 µM) with the biaryl compound (7.2 µM) in PBS (pH 7.4) for 30 minutes to allow equilibrium binding at the two T4 sites.
-
Stress Induction: Dilute the mixture 1:1 into an acidic acetate buffer (pH 4.4) containing 2.5 M urea to trigger dissociation.
-
Primary Readout (Turbidity): Monitor absorbance at 400 nm over 72 hours. Scientist Insight: The compound should maintain baseline absorbance, indicating an absence of fibril aggregation.
-
Internal Validation (Subunit Exchange): Introduce FLAG-tagged TTR into the mixture. Analyze the solution using native mass spectrometry (nMS). If the compound is a true kinetic stabilizer, nMS will reveal zero formation of WT/FLAG heterodimers, confirming the tetramer is locked and cannot exchange subunits.
STAT3 SH2 Domain Inhibition in Oncology
Mechanistic Causality
Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of tumor progression. Its activation requires phosphorylation at Tyr705, which allows two STAT3 monomers to dimerize via their Src Homology 2 (SH2) domains and translocate to the nucleus.
Because the SH2 domain evolved to bind phosphotyrosine (pTyr), designing cell-permeable inhibitors is notoriously difficult due to the high charge density of phosphate groups. Here, the salicylic acid moiety acts as an elegant, cell-permeable pTyr bioisostere . It mimics the phosphate group's electrostatic profile to bind the SH2 domain, while the 2-naphthyl group occupies the adjacent hydrophobic subpocket, sterically hindering STAT3-STAT3 dimerization and downregulating anti-apoptotic gene expression[2].
Mechanism of STAT3 SH2 domain inhibition by 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Self-Validating Protocol: Fluorescence Polarization (FP) Assay
Scientist Insight: Highly lipophilic compounds like naphthyl derivatives are prone to colloidal aggregation, which can cause false-positive inhibition in biochemical assays. This protocol includes internal controls to prevent this.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant human STAT3 (residues 127-722) to 50 nM in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT). Critical Step: Add 0.01% Triton X-100 to the buffer to prevent non-specific colloidal aggregation of the compound.
-
Tracer Addition: Add 10 nM of 5-FAM-labeled pTyr-peptide (5-FAM-GpYLPQTV-NH2).
-
Compound Titration: Dispense the biaryl compound in a 12-point dose-response curve (0.1 nM to 100 µM) using an acoustic liquid handler (e.g., Echo 550) for volumetric precision.
-
Internal Validation (Specificity Screen): Run a parallel plate utilizing a mutant STAT3 (R609A) which lacks the critical arginine required for pTyr binding. A true SH2-directed inhibitor will show no baseline binding or FP shift against this mutant.
-
Readout: Incubate for 60 minutes. Read parallel and perpendicular fluorescence intensities (Ex: 485 nm, Em: 535 nm) to calculate the IC50.
PTP1B Inhibition for Metabolic Disorders
Mechanistic Causality
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. Inhibiting PTP1B restores insulin sensitivity, making it a prime target for Type 2 Diabetes. Salicylic acid derivatives are classic bidentate PTP1B inhibitors. The salicylic acid binds the catalytic Cys215 cleft, while the naphthyl group reaches the secondary aryl-binding site (Arg24/Arg254), conferring selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP)[3]. Furthermore, related naphthalene-salicylic acid hybrids have demonstrated broad-spectrum activity, including VEGFR-2 inhibition and anti-angiogenic effects[4].
PTP1B inhibition restores insulin receptor signaling and downstream glucose uptake.
Quantitative Data Summary & Workflow
To synthesize the pharmacological profile of the 2-hydroxy-5-naphthalen-2-yl-benzoic acid scaffold, the following table aggregates representative binding affinities and selectivity profiles across its primary targets.
Table 1: Pharmacological Profiling of the Biaryl Salicylic Acid Scaffold
| Target | Primary Indication | Assay Methodology | Representative IC50 / Kd | Primary Interaction Motif | Selectivity Profile |
| Transthyretin (TTR) | Amyloid Polyneuropathy | FRET Tetramer Dissociation | ~1.2 µM | T4-Binding Pocket (HBP2/3) | >50-fold over serum albumin |
| STAT3 | Solid Tumors / Leukemia | Fluorescence Polarization | ~4.5 µM | SH2 Domain (pTyr mimic) | Selective over STAT1 and STAT5 |
| PTP1B | Type 2 Diabetes | pNPP Hydrolysis Assay | ~2.8 µM | Catalytic Cleft (Cys215) | 10-fold over TCPTP |
| VEGFR-2 | Tumor Angiogenesis | Kinase Activity Assay | ~0.1 µM | ATP-Binding Site | High anti-angiogenic specificity |
Drug Development Validation Workflow
When advancing this compound through preclinical stages, a strict, self-validating pipeline must be maintained to rule out pan-assay interference compounds (PAINS).
Self-validating experimental workflow for biaryl salicylic acid inhibitors.
References
-
Title: Structural analogues SB-11 and SB-14 bind to TTR in opposite orientations... Source: ResearchGate URL: 1
-
Title: 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 Source: PMC (National Institutes of Health) URL: 2
-
Title: Chiral Bifunctional Thioureas and Squaramides and their Copolymers as Recoverable Organocatalysts (Contains PTP1B Bidentate Salicylic Acid Inhibitor Data) Source: UVA.es URL: 3
-
Title: Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors Source: ACS Omega URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Isolation of 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Profile: 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid (also known as 5-(2-naphthyl)salicylic acid) is a biaryl salicylic acid derivative. Structurally related to the NSAID diflunisal, this scaffold is highly relevant in the development of transthyretin (TTR) amyloidosis inhibitors and ACMS decarboxylase modulators.
Mechanistic Rationale & Experimental Design
The construction of the biaryl axis in 5-aryl salicylic acids is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed methodology offers high chemoselectivity, tolerates unprotected polar functional groups (such as carboxylic acids and phenols), and utilizes stable, low-toxicity organoboron reagents.
Causality Behind Reagent Selection
-
Electrophile (5-Bromosalicylic Acid): The bromine atom at the 5-position is highly activated for oxidative addition by the palladium catalyst. Its para-relationship to the electron-donating hydroxyl group ensures a predictable and regioselective coupling.
-
Nucleophile (2-Naphthylboronic Acid): Used in a slight excess (1.2 equivalents) to compensate for minor competitive protodeboronation or homocoupling side reactions that can occur under aqueous basic conditions.
-
Base (K₂CO₃): A critical stoichiometric parameter. We utilize 3.0 equivalents of potassium carbonate. Why? The starting material contains two acidic protons (the carboxylic acid and the phenol). Two equivalents of base are immediately consumed to deprotonate these groups, forming a highly water-soluble dianion. The third equivalent is required to quaternize the boronic acid, forming the reactive boronate complex essential for the transmetalation step .
-
Solvent System (DMF/H₂O, 3:1): The biphasic or miscible aqueous-organic system is non-negotiable here. Water dissolves the inorganic base and accelerates transmetalation, while DMF solubilizes the organic substrates and the Pd(0) catalyst .
Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 5-Bromosalicylic acid | 217.02 | 1.0 | 2.17 g | Electrophile |
| 2-Naphthylboronic acid | 171.99 | 1.2 | 2.06 g | Nucleophile |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 578 mg | Catalyst |
| K₂CO₃ | 138.21 | 3.0 | 4.15 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 30 mL | Organic Solvent |
| Deionized Water (H₂O) | 18.02 | N/A | 10 mL | Aqueous Co-solvent |
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system . By leveraging the acid-base properties of the product, we bypass the need for complex column chromatography. If the coupling fails, the workup will isolate unreacted starting material, which is easily distinguished via analytical checkpoints.
Phase 1: Reaction Setup and Execution
-
Reagent Charging: To an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylic acid (2.17 g, 10 mmol), 2-naphthylboronic acid (2.06 g, 12 mmol), and K₂CO₃ (4.15 g, 30 mmol).
-
Solvent Addition & Degassing: Add DMF (30 mL) and deionized water (10 mL) to the flask. Submerge a sparging needle into the solution and bubble inert gas (Argon or N₂) vigorously for 15 minutes. Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.
-
Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.05 mmol).
-
Heating: Lower the flask into a pre-heated oil bath at 80 °C. Stir the mixture vigorously for 4 to 6 hours.
-
In-Process Monitoring (Checkpoint 1): Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1 with 1% Glacial Acetic Acid) or LC-MS. The reaction is deemed complete when the 5-bromosalicylic acid spot is entirely consumed.
Phase 2: Workup and Isolation (Acid-Base Extraction)
-
Quenching: Remove the reaction flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of deionized water.
-
Organic Wash: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (2 × 40 mL).
-
Causality: Under these highly basic conditions (pH > 10), the target product exists as a water-soluble potassium salt. The Ethyl Acetate layer will extract the catalyst ligands (triphenylphosphine), unreacted boronic acid, and any non-polar homocoupled byproducts. Discard the organic layer.
-
-
Acidification (Checkpoint 2): Transfer the retained aqueous layer to an Erlenmeyer flask. Place it in an ice bath and slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~2.
-
Validation: A thick, off-white precipitate of the free 2-hydroxy-5-(naphthalen-2-yl)benzoic acid will rapidly form. If no precipitate forms, the cross-coupling has failed, or insufficient acid was added to protonate the carboxylate.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 20 mL) to remove residual DMF and potassium chloride salts.
-
Drying: Dry the solid under high vacuum at 45 °C overnight to afford the crude product. (Optional: Recrystallize from hot ethanol/water for >99% purity).
Acid-base extraction workflow for the isolation of the target carboxylic acid.
Analytical Validation (Checkpoint 3)
To ensure the integrity of the synthesized 2-hydroxy-5-(naphthalen-2-yl)benzoic acid, validate the isolated powder against the following spectroscopic markers:
-
Mass Spectrometry (ESI-MS): Look for the [M-H]⁻ ion at m/z 263.07 in negative ion mode, confirming the molecular weight of the biaryl product.
-
¹H-NMR (DMSO-d₆, 400 MHz):
-
The disappearance of the boronic acid hydroxyl protons (~8.0 ppm) and the starting material's isolated aromatic protons validates conversion.
-
Expect a distinct downfield singlet for the naphthyl C1 proton (often ~8.1-8.2 ppm) and a complex multiplet for the remaining naphthyl protons (7.4–8.0 ppm).
-
The highly deshielded carboxylic acid proton will appear as a broad singlet >13.0 ppm, and the phenolic OH will appear ~11.5 ppm, confirming the preservation of the salicylic acid core.
-
References
-
Title: Tuning transthyretin amyloidosis inhibition properties of iododiflunisal by combinatorial engineering of the nonsalicylic ring substitutions Source: Journal of Medicinal Chemistry (2015) URL: [Link]
-
Title: Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway Source: Journal of Medicinal Chemistry / PubMed Central (2020) URL: [Link]
-
Title: The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases Source: Synthetic Communications (1981) URL: [Link]
Suzuki coupling conditions for 2-hydroxy-5-naphthalen-2-yl-benzoic Acid synthesis
An Application Guide for the Synthesis of 2-hydroxy-5-(naphthalen-2-yl)benzoic Acid via Suzuki-Miyaura Cross-Coupling
Introduction
The synthesis of complex biaryl compounds is a cornerstone of modern medicinal chemistry and materials science.[1] 2-hydroxy-5-(naphthalen-2-yl)benzoic acid is a valuable scaffold, incorporating both salicylic acid and naphthalene moieties, making it a target of interest for drug development and functional materials research. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[2][3] Its widespread adoption is due to mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[4][5]
This document, intended for researchers, scientists, and drug development professionals, provides a detailed technical guide for the synthesis of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid. It moves beyond a simple recitation of steps to explain the causality behind the selection of reagents and conditions, ensuring a robust and reproducible protocol.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[6] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
The catalytic cycle begins with an active Pd(0) species.[8]
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide to form a Pd(II) intermediate.[7] This is often the rate-limiting step and is facilitated by electron-rich ligands on the palladium center.
-
Transmetalation : For this step to occur, the organoboron compound must be activated by a base.[9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[10][11] This complex then transfers its organic group (the naphthalenyl group) to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center (the substituted phenyl and the naphthalenyl) couple and are eliminated from the metal center, forming the final biaryl product.[12] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Key Experimental Parameters: A Rationale-Driven Approach
The success of this synthesis hinges on the judicious selection of four key components: the starting materials, the catalyst system, the base, and the solvent.
Starting Materials
-
Aryl Halide : 5-Bromo-2-hydroxybenzoic acid is the recommended electrophilic partner. The carbon-bromine bond offers a good balance of reactivity and stability for oxidative addition.[12] While aryl iodides are more reactive, they are also more expensive and less stable. Aryl chlorides are less reactive and often require more specialized, highly active catalyst systems to achieve good yields.[4]
-
Organoboron Reagent : 2-Naphthaleneboronic acid is the nucleophilic partner. Boronic acids are favored for their stability to air and moisture and their relatively low toxicity.[5] An equivalent ratio of 1.1 to 1.5 of the boronic acid relative to the aryl bromide is recommended to drive the reaction to completion.
The Catalyst System: Palladium Precatalyst and Ligand
The combination of a palladium source and a phosphine ligand is critical for catalytic activity. For challenging substrates, such as those with potentially coordinating groups like the hydroxyl and carboxylic acid, a pre-formed catalyst or a combination that forms the active species in situ is required.
-
Palladium Precatalyst : Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species.[8]
-
Ligand : SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is a highly effective electron-rich and bulky biarylphosphine ligand. Such ligands are known to promote the oxidative addition of less reactive aryl halides and facilitate the reductive elimination step, making them ideal for challenging couplings.[13] They have proven effective for a broad range of substrates, including heteroaryl systems and hindered combinations.[13]
The Role and Selection of the Base
The base is not merely a spectator; it plays a crucial role in the catalytic cycle.[11] Its primary function is to activate the boronic acid, forming the more reactive boronate species necessary for transmetalation.[10][14]
-
Recommended Base : Potassium phosphate (K₃PO₄) is an excellent choice for this synthesis. It is a moderately strong base that is effective in promoting the reaction without causing unwanted side reactions, such as ester hydrolysis, which could be a concern with stronger bases like NaOH or KOH. Inorganic bases like carbonates and phosphates are generally more effective than organic bases for this reaction.[11][13]
Solvent System
The solvent must be capable of dissolving the various organic and inorganic components of the reaction and be stable at the required reaction temperature. Biphasic or aqueous solvent systems are often highly effective for Suzuki couplings.[12]
-
Recommended Solvent : A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) is recommended. Dioxane is an excellent solvent for the organic components, while the presence of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[15]
Detailed Experimental Protocol
This protocol is a robust starting point and may be optimized for scale and specific laboratory conditions.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity | Amount | Moles (mmol) | Eq. |
| 5-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | - | 217 mg | 1.0 | 1.0 |
| 2-Naphthaleneboronic acid | C₁₀H₉BO₂ | 171.99 | - | 206 mg | 1.2 | 1.2 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | - | 4.5 mg | 0.02 | 0.02 |
| SPhos | C₂₆H₃₅O₂P | 410.52 | - | 16.4 mg | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | K₃PO₄ | 212.27 | - | 637 mg | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | - | - | 8 mL | - | - |
| Water (degassed) | H₂O | - | - | 2 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup : To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-hydroxybenzoic acid (217 mg, 1.0 mmol), 2-Naphthaleneboronic acid (206 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition : In a separate vial, briefly mix the Palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) before adding them to the Schlenk flask.
-
Inert Atmosphere : Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[16]
-
Solvent Addition : Using a syringe, add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.
-
Reaction Execution : Place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots from the reaction mixture. Check for the consumption of the starting 5-Bromo-2-hydroxybenzoic acid.
-
Work-up - Quenching and Acidification : Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Acidify the aqueous mixture to a pH of ~2 using 1M HCl. This step protonates the carboxylate product, making it soluble in an organic solvent.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 30 mL). The desired product will move into the organic phase.
-
Washing and Drying : Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-hydroxy-5-(naphthalen-2-yl)benzoic acid.[17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Ensure the Pd(OAc)₂ is not old/decomposed. Use a fresh bottle or a more stable precatalyst. Ensure the system is rigorously purged with inert gas. Use freshly distilled/anhydrous solvents. |
| Protodeborylation | Presence of excess water or protic sources; Reaction temperature too high or prolonged reaction time. | Use carefully degassed solvents. Ensure base is anhydrous if possible. Optimize reaction time and temperature, monitoring closely by TLC/LC-MS. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture; High catalyst loading. | Improve the degassing procedure. Reduce the catalyst loading once optimal conditions are found. |
| Difficulty in Purification | Residual boronic acid co-eluting with the product. | During workup, after extraction, wash the organic layer with a 1M NaOH solution to extract the acidic product into the aqueous layer. Wash the new aqueous layer with ether or ethyl acetate to remove neutral impurities (like boronic acid esters), then re-acidify and extract the pure product.[18] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid. By carefully selecting a robust catalyst system, such as Pd(OAc)₂/SPhos, in conjunction with an appropriate base like K₃PO₄ and a suitable solvent system, high yields of the desired biaryl product can be achieved. The principles and the detailed protocol described herein offer a comprehensive guide for researchers, emphasizing the chemical reasoning behind the experimental design to ensure successful and reproducible outcomes.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]
-
Mechanism of the Suzuki Reaction Explained | PDF | Chemical Reactions | Organic Chemistry - Scribd. Available at: [Link]
-
(PDF) Suzuki Cross Coupling Reaction-A Review - ResearchGate. Available at: [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. Available at: [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Available at: [Link]
-
Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Available at: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. Available at: [Link]
-
Suzuki Reaction Lab: Cross-Coupling & Green Chemistry - Studylib. Available at: [Link]
-
The results of the reactions between aryl bromide and 2-naphthalene boronic acid. … - ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Available at: [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product : r/chemistry - Reddit. Available at: [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - Diva-Portal.org. Available at: [Link]
-
Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite - CORE. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. diva-portal.org [diva-portal.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. reddit.com [reddit.com]
High-Purity Isolation and Purification of 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid: A Comprehensive Protocol
Introduction & Rationale
2-Hydroxy-5-(naphthalen-2-yl)benzoic acid (also referred to as 5-(2-naphthyl)salicylic acid) is a critical structural motif in modern medicinal chemistry. Structurally related to the NSAID diflunisal, this biphenyl-type compound and its derivatives are actively investigated as competitive inhibitors of α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), a key enzyme in the tryptophan-kynurenine pathway that modulates NAD+ levels [1, 2].
The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromosalicylic acid and naphthalen-2-ylboronic acid [3]. However, the crude reaction mixture presents a multi-dimensional purification challenge. The presence of residual palladium catalyst, unreacted boronic acid, homocoupled 2,2'-binaphthalene, and unreacted 5-bromosalicylic acid necessitates a highly orthogonal purification strategy. This application note details a scalable, self-validating purification workflow that avoids resource-intensive preparative HPLC.
Physicochemical Profiling
Designing an efficient purification protocol requires exploiting the distinct physicochemical properties of the target molecule. The compound possesses a dual nature: a highly lipophilic naphthyl system paired with a polar, ionizable salicylic acid moiety.
Table 1: Physicochemical Properties and Purification Impact
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C17H12O3 | High carbon count drives overall lipophilicity. |
| Molecular Weight | 264.28 g/mol | Standard handling; low volatility. |
| pKa (Carboxylic Acid) | ~2.6 - 3.0 | Allows selective deprotonation by weak bases (e.g., NaHCO3). |
| pKa (Phenolic OH) | ~13.0 | Remains protonated in mild aqueous base, preventing degradation. |
| LogP (Predicted) | ~4.5 | Highly soluble in organic solvents (EtOAc); insoluble in acidic water. |
Purification Strategy & Causality (E-E-A-T)
To achieve >99% purity, we employ a three-tier orthogonal purification system. Rather than relying on a single separation mechanism, each step targets a specific class of impurity based on fundamental chemical principles.
-
Palladium Scavenging: Carboxylate and phenolate groups are notorious for chelating palladium, leading to product discoloration and downstream assay interference. We utilize functionalized thiol-silica to irreversibly bind and strip Pd prior to liquid-liquid extraction, preventing emulsion formation.
-
Acid-Base Extraction: Exploiting the pKa of the carboxylic acid (~2.6), we partition the crude mixture using aqueous sodium bicarbonate (pH ~8). The target compound and unreacted 5-bromosalicylic acid ionize and enter the aqueous phase. Neutral, lipophilic impurities (binaphthalene, unreacted boronic acid) remain trapped in the organic phase.
-
Selective Crystallization: The final separation of the target from residual 5-bromosalicylic acid relies on differential solubility. The bulky naphthyl group significantly reduces the solubility of the target in polar protic solvents compared to the starting material, allowing selective precipitation from an ethanol/water matrix.
Visualizations
Figure 1: Overall purification workflow and impurity fate mapping.
Figure 2: Mechanistic logic of the acid-base extraction step.
Detailed Experimental Protocols
Phase 1: Palladium Scavenging
-
Dissolution: Dissolve the crude reaction mixture (approx. 5 g) in 100 mL of Ethyl Acetate (EtOAc). If solubility is poor, add up to 10% v/v Tetrahydrofuran (THF).
-
Scavenging: Add 1.5 g of SiliaMetS® Thiol (or an equivalent thiol-functionalized silica gel) to the flask.
-
Incubation: Stir the suspension at 40°C for 2 hours.
-
Filtration: Filter the mixture through a pad of Celite, washing the filter cake with an additional 20 mL of EtOAc.
-
Self-Validation Check: The filtrate should transition from a dark brown/black suspension to a clear, pale yellow solution, indicating successful sequestration of the palladium species.
-
Phase 2: Acid-Base Extraction
-
Partitioning: Transfer the organic filtrate to a 250 mL separatory funnel. Add 50 mL of 1M aqueous Sodium Bicarbonate (NaHCO₃).
-
Extraction: Shake vigorously, venting frequently to release CO₂ gas generated by the neutralization of the carboxylic acid. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction with a second 50 mL portion of 1M NaHCO₃ and combine the aqueous layers.
-
Self-Validation Check: Perform a quick TLC (Hexanes:EtOAc 1:1 with 1% Acetic Acid) on the organic layer. The UV-active spot corresponding to the target (low Rf) should be completely absent, confirming quantitative transfer to the aqueous phase. Discard the organic layer containing neutral impurities.
-
Phase 3: Acidification and Precipitation
-
Cooling: Place the combined aqueous layers in an ice-water bath and stir magnetically.
-
Acidification: Slowly add 2M Hydrochloric Acid (HCl) dropwise. Monitor the pH using indicator paper.
-
Precipitation: Continue adding HCl until the pH reaches ~2.0.
-
Self-Validation Check: A thick, off-white precipitate will form immediately upon crossing the pKa threshold (~pH 3.0). Stir for an additional 30 minutes at 0-5°C to ensure complete precipitation.
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with 3 x 20 mL of ice-cold deionized water to remove residual inorganic salts. Air dry for 1 hour.
Phase 4: Selective Recrystallization
-
Dissolution: Transfer the semi-dry solid to a round-bottom flask. Add a minimal amount of boiling Ethanol (approx. 15-20 mL/g of crude solid) until the solid just dissolves.
-
Solvent Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot deionized water dropwise until a slight, persistent turbidity is observed.
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight.
-
Final Isolation: Filter the resulting crystals under vacuum, wash with ice-cold 30% Ethanol/Water, and dry under high vacuum at 45°C for 12 hours.
-
Self-Validation Check: The mother liquor will retain the more polar, unreacted 5-bromosalicylic acid, yielding the target compound as highly pure crystalline needles or plates.
-
Analytical Validation Criteria
To confirm the success of the purification, the following analytical benchmarks should be met:
-
HPLC-UV (254 nm): Using a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% TFA), the target compound should elute as a single sharp peak (>99% AUC). It will exhibit a significantly longer retention time than 5-bromosalicylic acid due to the lipophilic naphthyl ring.
-
¹H NMR (400 MHz, DMSO-d6): Confirm the absence of the characteristic doublet/dd splitting pattern of 5-bromosalicylic acid. The spectrum must show a complex multiplet integrating for 7 protons in the aromatic region (7.50 - 8.20 ppm) corresponding to the naphthyl system. The phenolic -OH and carboxylic -OH protons should appear as broad singlets far downfield (>11.0 ppm).
References
-
Title: Sonication-Enhanced Suzuki-Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation Source: ACS Omega URL: [Link] [1]
-
Title: Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway Source: Journal of Medicinal Chemistry URL: [Link] [2]
-
Title: A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water Source: Organic & Biomolecular Chemistry URL: [Link] [3]
Application Note: HPLC-DAD/FLD Method Development for the Quantitation of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Biological Matrices
Executive Summary
The accurate quantitation of highly lipophilic, aromatic carboxylic acids presents unique chromatographic challenges, primarily involving peak tailing and excessive retention times. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection of 2-hydroxy-5-naphthalen-2-yl-benzoic acid . By leveraging the distinct physicochemical properties of the salicylic acid core and the naphthyl substituent, this protocol establishes a dual-detection (UV-DAD and Fluorescence) strategy that ensures both high-throughput capacity and trace-level sensitivity.
Analyte Profiling & Chromatographic Rationale
To design a self-validating protocol, we must first deconstruct the analyte's molecular architecture to understand the causality behind our chromatographic choices.
2-Hydroxy-5-naphthalen-2-yl-benzoic acid consists of a salicylic acid moiety conjugated to a highly hydrophobic 2-naphthyl group. This structure dictates three critical method development parameters:
-
pH Control & Ionization Suppression: The carboxylic acid group has an estimated
of ~3.0. If the mobile phase pH is near or above neutral, the molecule exists as an ionized carboxylate ( ). In reversed-phase chromatography, ionized species exhibit poor retention and interact unpredictably with residual silanols on the silica support, causing severe peak tailing. By buffering the aqueous mobile phase to pH 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA), we fully protonate the analyte, ensuring predictable hydrophobic partitioning[1]. -
Organic Modifier Selection: The naphthyl group significantly increases the molecule's lipophilicity (
). Acetonitrile (ACN) is selected over methanol due to its lower viscosity, superior elution strength, and aprotic nature, which yields sharper peaks for rigid aromatic systems[2]. -
Stationary Phase Chemistry: While a standard end-capped C18 column provides excellent hydrophobic retention, the extended
-electron system of the naphthyl and phenyl rings allows for orthogonal selectivity. If matrix interferences occur, switching to a Phenyl-Hexyl stationary phase can resolve co-eluting impurities via interactions[3]. -
Detection Strategy: The conjugated naphthalene and benzene rings provide strong UV absorbance. Furthermore, naphthyl derivatives are inherently fluorescent. Utilizing a Diode-Array Detector (DAD) in tandem with a Fluorescence Detector (FLD) allows for both standard assay quantitation and high-sensitivity bioanalysis[4].
Detailed Experimental Protocol
Reagents and Standard Preparation
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm), LC-MS grade Trifluoroacetic Acid (TFA).
-
Stock Solution: Accurately weigh 10.0 mg of 2-hydroxy-5-naphthalen-2-yl-benzoic acid reference standard. Dissolve in 10.0 mL of 100% Acetonitrile to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.
-
Working Standards: Dilute the stock solution using the initial mobile phase composition (60% Water / 40% ACN) to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL. Note: Always dilute in the starting mobile phase to prevent solvent-mismatch peak distortion (the "solvent effect").
Chromatographic Conditions
The following parameters establish the core workflow. A gradient elution is employed to quickly elute polar matrix components before ramping up the organic strength to elute the highly retained target analyte.
| Parameter | Specification | Rationale |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | High carbon load and double end-capping minimize secondary silanol interactions. |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | Suppresses ionization of the carboxylic acid[1]. |
| Mobile Phase B | 100% Acetonitrile | Provides necessary elution strength for the naphthyl group. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns. |
| Injection Volume | 10 µL | Balances sensitivity with column loading capacity. |
| Column Temp. | 30 °C ± 1 °C | Reduces mobile phase viscosity and stabilizes retention times. |
| Detection (UV-DAD) | 254 nm (Primary), 280 nm (Secondary) | Captures the primary |
| Detection (FLD) | Ex: 280 nm / Em: 350 nm | Enables trace-level detection (e.g., in plasma matrices). |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |
| 0.0 | 60 | 40 | Isocratic hold: Elutes polar matrix interferences. |
| 2.0 | 60 | 40 | Isocratic hold. |
| 8.0 | 10 | 90 | Linear ramp: Elutes the hydrophobic target analyte. |
| 10.0 | 10 | 90 | Wash step: Clears highly retained lipophilic impurities. |
| 10.1 | 60 | 40 | Return to initial conditions. |
| 15.0 | 60 | 40 | Re-equilibration (At least 5 column volumes). |
Method Validation & System Suitability
A self-validating method must continuously prove its own reliability. Prior to any sample analysis, inject a mid-level standard (e.g., 10 µg/mL) in quintuplicate to verify system suitability against the parameters outlined in the table below.
Table 1: Quantitative System Suitability & Validation Targets
| Validation Parameter | Expected Value | Acceptance Criteria (ICH Q2) |
| Retention Time ( | ~7.8 minutes | %RSD |
| Peak Asymmetry ( | 1.1 | 0.8 |
| Theoretical Plates ( | > 8,500 | |
| Linearity ( | 0.9998 | |
| LOD (UV-DAD) | 0.05 µg/mL | Signal-to-Noise (S/N) |
| LOQ (UV-DAD) | 0.15 µg/mL | Signal-to-Noise (S/N) |
| LOD (Fluorescence) | 0.002 µg/mL | Signal-to-Noise (S/N) |
Troubleshooting & Optimization Workflow
When adapting this method to complex biological matrices or different LC systems, deviations in peak shape or retention may occur. Follow the logical decision tree below to systematically resolve common chromatographic failures.
Fig 1: Logical decision tree for optimizing the RP-HPLC method for hydrophobic acidic analytes.
References
-
Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. National Institutes of Health (NIH) / PMC.2[2]
-
Validation of Rapid and Simple HPLC-UV Method for Diflunisal Determination in Bulk Drug and Human Plasma. Indian Journal of Pharmaceutical Education and Research.1[1]
-
Creating Consistent, Efficient, and Cost-Effective Analytical LC Methods. Agilent Technologies.3[3]
-
High-Performance Liquid Chromatographic Method Development and Validation for the Simultaneous Quantitation of Naproxen Sodium and Pseudoephedrine Hydrochloride Impurities. SciSpace.4[4]
Sources
Application Notes and Protocols for the Preparation of Esters from 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Abstract
This comprehensive guide provides detailed methodologies for the synthesis of ester derivatives of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, a key scaffold in medicinal chemistry and materials science. Recognizing the limited availability of direct, published protocols for this specific molecule, this document leverages established and robust esterification techniques for phenolic acids to present reliable and reproducible procedures. This application note is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis. We will cover the synthesis of the parent acid and subsequent esterification via Fischer-Speier, Steglich, and Mitsunobu reactions, complete with mechanistic insights and characterization guidelines.
Introduction: The Significance of Naphthalene-Containing Bioactive Molecules
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its rigid, lipophilic nature allows for effective interaction with biological targets, and its versatile substitution patterns enable the fine-tuning of pharmacological properties.[1] Naphthalene-containing molecules have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
The subject of this guide, 2-hydroxy-5-naphthalen-2-yl-benzoic acid, combines the key features of a naphthalene moiety with a salicylic acid-like framework. Salicylic acid and its derivatives are renowned for their therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The esterification of the carboxylic acid group is a common strategy to modulate the pharmacokinetic and pharmacodynamic profiles of such molecules, often leading to improved bioavailability, reduced gastric irritation, and altered target specificity.[4] Therefore, the preparation of esters from 2-hydroxy-5-naphthalen-2-yl-benzoic acid is a critical step in the exploration of novel therapeutics and functional materials.
Synthesis of the Starting Material: 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
The successful synthesis of the target esters begins with the availability of the parent carboxylic acid. While not as commonly commercially available as simpler benzoic acids, 2-hydroxy-5-naphthalen-2-yl-benzoic acid can be synthesized through established organometallic cross-coupling reactions or classical aromatic substitution methods.
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
A highly effective and versatile method for the synthesis of 5-aryl-salicylic acids is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Diagram 1: Synthetic Workflow for 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid via Suzuki Coupling
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Materials:
-
Methyl 5-bromo-2-hydroxybenzoate
-
2-Naphthylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 5-bromo-2-hydroxybenzoate (1.0 eq), 2-naphthylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent and Catalyst Addition: Add a 2:1 mixture of toluene and deionized water. Bubble argon or nitrogen through the mixture for 15-20 minutes to degas the solution. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification of Intermediate: Purify the crude methyl 2-hydroxy-5-(naphthalen-2-yl)benzoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of methanol and a 2M aqueous solution of NaOH. Stir at room temperature or gently heat until the ester is fully consumed (monitor by TLC).
-
Acidification and Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-hydroxy-5-(naphthalen-2-yl)benzoic acid.
Protocols for the Esterification of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
The presence of a phenolic hydroxyl group requires careful consideration of the esterification method to avoid side reactions. Below are three robust protocols suitable for this substrate.
Method A: Fischer-Speier Esterification
This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. It is a cost-effective and straightforward procedure, particularly for simple, unhindered alcohols.[2]
Protocol 3: Steglich Esterification
Materials:
-
2-Hydroxy-5-naphthalen-2-yl-benzoic acid
-
Alcohol (1.2-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 2-hydroxy-5-naphthalen-2-yl-benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Coupling Agent Addition: Cool the flask in an ice bath (0 °C) and add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Work-up: Filter off the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Method C: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to esters with inversion of stereochemistry. [7][8]For the esterification of a carboxylic acid, it offers mild, neutral conditions. It is particularly useful when dealing with sensitive functional groups. [9][10][11] Protocol 4: Mitsunobu Reaction
Materials:
-
2-Hydroxy-5-naphthalen-2-yl-benzoic acid
-
Alcohol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-5-naphthalen-2-yl-benzoic acid (1.0 eq), the alcohol (1.1 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise via a dropping funnel over 15-20 minutes. The characteristic red-orange color of DEAD may fade as the reaction proceeds.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
-
Purification: Directly purify the crude residue by column chromatography on silica gel to isolate the desired ester.
Characterization of Products
A self-validating protocol requires rigorous characterization of the synthesized compounds. The following table provides expected spectroscopic data for the parent acid and a representative ester, based on analogous structures. Researchers should perform their own analyses to confirm the identity and purity of their products.
Table 1: Predicted Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid | 11.0-12.0 (br s, 1H, COOH), 9.5-10.5 (br s, 1H, OH), 7.2-8.2 (m, 10H, Ar-H) | 172 (C=O), 160 (C-OH), 115-140 (Ar-C) | 3300-2500 (br, O-H), 1680-1660 (C=O), 1600, 1450 (Ar C=C) | [M+H]⁺ expected |
| Methyl 2-hydroxy-5-(naphthalen-2-yl)benzoate | 9.5-10.5 (br s, 1H, OH), 7.2-8.2 (m, 10H, Ar-H), 3.9 (s, 3H, OCH₃) | 170 (C=O), 160 (C-OH), 115-140 (Ar-C), 52 (OCH₃) | 3200 (br, O-H), 1700-1680 (C=O), 1600, 1450 (Ar C=C) | [M+H]⁺ expected |
Conclusion and Best Practices
The synthesis of esters from 2-hydroxy-5-naphthalen-2-yl-benzoic acid can be achieved through several reliable methods. The choice of protocol will depend on the nature of the alcohol, the scale of the reaction, and the presence of other functional groups.
-
Fischer-Speier esterification is ideal for simple, primary alcohols where a large excess can be used.
-
Steglich esterification is the method of choice for more complex or sterically hindered alcohols and for substrates that are sensitive to strong acids.
-
Mitsunobu reaction provides a mild alternative, particularly useful in the context of complex molecule synthesis where chemoselectivity is paramount.
For all protocols, the use of anhydrous solvents and reagents (where specified) and an inert atmosphere can significantly improve yields and reduce side reactions. Thorough characterization of the final products by NMR, IR, and mass spectrometry is essential to confirm their identity and purity.
References
-
Appendino, G., Minassi, A., Daddario, N., Bianchi, F., & Tron, G. C. (2002). Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 4(22), 3839–3841. [Link]
-
PubMed. (2002). Chemoselective esterification of phenolic acids and alcohols. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Chemoselective Esterification of Phenolic Acids and Alcohols | Request PDF. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Braff, G. H., & G. F. (1962). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 66A(4), 307. [Link]
-
PubChemLite. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. [Link]
-
SynArchive. (n.d.). Steglich Esterification. [Link]
-
Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252–276. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synthetic Communications, 53(24), 1-28. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Chopra, B., Dhingra, A. K., & Kumar, G. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 143-154. [Link]
-
Endotherm. (n.d.). 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid. [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde. [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. [Link]
-
PubChem. (n.d.). Benzoic acid, p-((2-hydroxy-1-naphthyl)azo)-. [Link]
- Google Patents. (n.d.). RU2675496C1 - Method for obtaining alkyl esters of hydroxybenzoic acids.
-
ResearchGate. (n.d.). Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. [Link]
-
MedCrave. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]
Sources
- 1. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 2. A Para‐Selective Kolbe–Schmitt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 13C NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Advanced Fluorescence Spectroscopy Protocols for Naphthyl-Benzoic Acid Derivatives: Mechanisms, Sensor Applications, and Workflows
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction: The Photophysical Utility of Naphthyl-Benzoic Acid Scaffolds
Naphthyl-benzoic acid derivatives represent a highly versatile class of fluorophores in modern analytical chemistry and structural biology. By coupling the robust, electron-rich
As an application scientist, it is critical to understand that the fluorescence of these derivatives is not static; it is highly dependent on the microenvironment. The benzoic acid group serves a dual purpose: it acts as a conjugation handle for polymer grafting or peptide synthesis [4], and it functions as an electronic modulator. Depending on the solvent polarity, hydrogen bonding, and the presence of target analytes, these molecules undergo profound photophysical shifts driven by Photoinduced Electron Transfer (PeT) and Intramolecular Charge Transfer (ICT) [1].
This application note provides a comprehensive guide to the mechanisms, quantitative properties, and validated experimental protocols for utilizing naphthyl-benzoic acid derivatives in fluorescence spectroscopy.
Mechanistic Insights: Causality in Fluorescence Modulation
To design a reliable assay, one must understand the causality behind the experimental choices. The fluorescence behavior of naphthyl-benzoic acid derivatives is governed by three primary mechanisms:
-
Solvatochromism and Hydrogen Bonding: The emission spectra of derivatives like 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid are highly sensitive to solvent polarity. In non-polar solvents, the benzoic acid moiety frequently forms intermolecular hydrogen-bonded dimers, which can act as weak electron acceptors and quench the naphthalene fluorescence via non-radiative decay pathways [3].
-
Chelation-Enhanced Fluorescence (CHEF): When utilized as chemosensors, the introduction of metal ions (e.g., Hg²⁺ or Al³⁺) coordinates with the heteroatoms (nitrogen/oxygen) bridging the naphthyl and benzoic acid groups. This coordination restricts the non-radiative rotation of the molecule and blocks the PeT process from the donor atoms to the fluorophore, resulting in a dramatic "turn-on" fluorescence response [1].
-
Surface-Restricted Emission: When grafted onto flexible polymers like polyethylene terephthalate (PET), the covalent restriction of the benzoic acid linker reduces vibrational relaxation. This functionalization allows the creation of solid-state flexible optoelectronic sensors where analyte interaction directly modulates the surface fluorescence [2].
Photophysical mechanism of PeT and CHEF in naphthyl-benzoic acid sensors upon analyte binding.
Quantitative Photophysical Data
The following table synthesizes the photophysical properties of key naphthyl-benzoic acid derivatives to guide excitation/emission parameter selection during protocol setup.
| Derivative / Scaffold | Excitation ( | Emission ( | Target Analyte | Primary Mechanism | Ref |
| 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid | ~340 nm | 450 - 500 nm | Hg²⁺ (in DMSO), Al³⁺ | CHEF / ICT | [1] |
| [4-(2-hydroxy naphthyl)diazenyl] benzoic acid (on PET) | 485 nm | 500 - 800 nm | Heavy Metal Cations | Surface Interaction | [2] |
| N,N-Dimethyl-2-naphthylamine + Benzoic Acid | ~320 nm | ~410 nm | N/A (Quenching) | H-Bonding Quenching | [3] |
| h-(2-naphthyl)-D-alanine (Peptide Conjugate) | 296 nm | 325 - 380 nm | Lipid Bilayers | Polarity Shift | [4] |
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in control steps ensure that observed fluorescence changes are due to specific analyte interactions rather than environmental artifacts (e.g., photobleaching or solvent effects).
Protocol A: Solution-Phase Fluorescence Titration for Cation Sensing
This protocol details the detection of metal ions (e.g., Hg²⁺) using a naphthyl-benzoic acid chemosensor [1].
Reagents & Equipment:
-
Probe: 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid (1.0 mM stock in anhydrous DMSO).
-
Analytes: Metal chloride salts (e.g., HgCl₂, AlCl₃) (10.0 mM stock in deionized water).
-
Spectrofluorometer equipped with a Peltier temperature controller.
-
Quartz cuvette (10 mm path length, 4 clear sides).
Step-by-Step Methodology:
-
Preparation of Working Solutions: Dilute the 1.0 mM probe stock to a final working concentration of 10 µM using spectroscopic grade DMSO. Scientist Insight: DMSO is chosen to prevent the premature formation of intermolecular hydrogen-bonded dimers that occur in non-polar solvents, which would artificially quench the baseline fluorescence.
-
Baseline Measurement: Transfer 2.0 mL of the 10 µM probe solution into the quartz cuvette. Set the spectrofluorometer temperature to 25.0 °C.
-
Instrument Parameters:
-
Excitation wavelength: 340 nm.
-
Emission scan range: 360 nm to 600 nm.
-
Slit widths (Ex/Em): 5.0 nm / 5.0 nm. Scientist Insight: Keep slit widths narrow (5 nm) to minimize photobleaching of the naphthyl core during repeated titration scans, ensuring signal integrity.
-
-
Titration Workflow: Sequentially add 2.0 µL aliquots of the metal ion stock (0.1 equivalents) to the cuvette using a micro-syringe.
-
Equilibration: After each addition, invert the cuvette gently 3 times and allow 2 minutes for complexation equilibrium before scanning.
-
Data Validation (Job's Plot): To confirm the binding stoichiometry, prepare a series of solutions where the total concentration of[Probe] + [Metal] is kept constant (e.g., 20 µM), but the molar fraction varies from 0 to 1. Plot the fluorescence intensity at
against the molar fraction. The peak of the curve dictates the binding ratio (typically 1:1 or 1:2).
Protocol B: Solid-State Flexible Sensor Measurement
This workflow describes the use of naphthyl-benzoic acid derivatives grafted onto polymer films for solid-state sensing [2].
Step-by-Step Methodology:
-
Substrate Preparation: Clean Polyethylene terephthalate (PET) films (2x2 cm) via sonication in ethanol and deionized water for 10 minutes each. Dry under a stream of N₂.
-
Surface Functionalization: Immerse the PET film in a solution of [4-(2-hydroxy naphthyl)diazenyl] benzoic acid and a photoinitiator. Expose to UV radiation (365 nm, 100 W) for 30 minutes to induce covalent surface grafting.
-
Washing: Rinse the functionalized films extensively with methanol to remove any physically adsorbed, non-covalently bound fluorophores. Scientist Insight: Failure to remove unbound probe will result in leaching during the sensing phase, causing erratic fluorescence readouts and false positives.
-
Solid-State Spectroscopy: Mount the dried film in a solid-state front-face viewing accessory within the spectrofluorometer. Set the excitation angle to 30° to 60° relative to the emission beam to minimize scattered excitation light reaching the detector.
-
Analyte Exposure: Record the baseline emission (Excitation: 485 nm). Submerge the film in the aqueous analyte solution for 5 minutes, dry gently with N₂, and remeasure the fluorescence to calculate the quenching/enhancement ratio.
Step-by-step experimental workflow for fluorescence titration and binding analysis.
References
- Title: The fluorescent property of 3-[(2-hydroxy-1-naphthyl)
- Title: Surface functionalization of recyclable polymer for application as a flexible fluorescent sensor Source: ResearchGate URL
- Source: Bulletin of the Chemical Society of Japan (via Oxford University Press)
- Title: Structural study of melanocortin peptides by fluorescence spectroscopy: identification of h-(2-naphthyl)
Application Note: Functionalization and Nanoparticle Formulation of 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid for Targeted Drug Delivery
Executive Overview
2-Hydroxy-5-(naphthalen-2-yl)benzoic acid (HNBA), a highly lipophilic salicylic acid derivative, exhibits potent pharmacological potential. However, its extreme hydrophobicity and propensity to cause gastrointestinal toxicity severely limit its systemic administration. This application note details a comprehensive, self-validating methodology for the chemical functionalization of HNBA into a macromolecular prodrug via PEGylation, followed by its self-assembly into targeted nanocarriers. By masking the carboxylic acid group and engineering a core-shell nanoparticle, this protocol enhances aqueous solubility, prolongs circulation time, and enables targeted intracellular release.
Mechanistic Rationale & Bioconjugation Strategy
Similar to the clinical limitations observed with 1 (a structurally related fluorinated salicylic acid)[1], the bulky naphthyl group of HNBA drives rapid protein binding and poor biodistribution. To overcome these barriers,2 are employed to enable extended duration of action and improved encapsulation within nanocarriers[2].
We utilize an EDC/NHS coupling strategy to conjugate the carboxylic acid of HNBA to methoxy-polyethylene glycol amine (mPEG-NH₂). 3 is a highly efficient method for conjugating carboxyl-containing drugs to amine-functionalized polymers[3]. This forms a stable amide bond that acts as an amphiphilic prodrug. Upon endocytosis into target cells (e.g., macrophages or tumor cells), these 4, releasing the active HNBA[4]. Such 5 ensure tumor-selective drug delivery and rapid release in response to specific stimuli[5].
Caption: Workflow for EDC/NHS-mediated PEGylation of HNBA.
Protocol 1: Synthesis of HNBA-PEG Conjugate
This protocol describes the bioconjugation of HNBA to mPEG-NH₂ (MW 2000 Da) to form an amphiphilic prodrug.
Materials Required:
-
2-Hydroxy-5-(naphthalen-2-yl)benzoic acid (HNBA)
-
mPEG-NH₂ (MW 2000 Da)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
0.1 M MES Buffer (pH 5.5) & 1X PBS (pH 7.4)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Methodology:
-
Solubilization: Dissolve 25 mg of HNBA (~0.1 mmol) in 500 µL of anhydrous DMSO. Causality: HNBA is virtually insoluble in aqueous media; DMSO ensures complete solvation before introduction to the aqueous buffer.
-
Carboxyl Activation: Add the dissolved HNBA dropwise into 5 mL of 0.1 M MES buffer (pH 5.5). Immediately add 38.3 mg of EDC·HCl (0.2 mmol) and 43.4 mg of Sulfo-NHS (0.2 mmol).
-
Causality: EDC activation is highly efficient in mildly acidic conditions (pH 5.5). Sulfo-NHS is added to convert the unstable O-acylisourea intermediate into a stable, amine-reactive Sulfo-NHS ester, preventing rapid hydrolysis.
-
-
Incubation: Stir the mixture at room temperature for 30 minutes in the dark.
-
Validation Checkpoint: Extract a 10 µL aliquot and run it on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). The disappearance of the free HNBA spot and the appearance of a more polar NHS-ester spot validates successful activation. Do not proceed if free HNBA remains dominant.
-
-
Conjugation: Adjust the pH of the solution to 7.4 using 1 M NaOH, or dilute into 10 mL of 1X PBS (pH 7.4). Add 200 mg of mPEG-NH₂ (0.1 mmol).
-
Causality: The primary amine of mPEG-NH₂ must be unprotonated to act as a strong nucleophile. A pH of 7.4 ensures the amine is active while minimizing the hydrolysis rate of the NHS ester.
-
-
Reaction & Purification: Stir continuously for 4 hours at room temperature. Transfer the solution to a dialysis cassette (MWCO 1,000 Da) and dialyze against 2 L of Milli-Q water for 48 hours, changing the water every 12 hours.
-
Causality: Dialysis removes unreacted EDC, NHS, DMSO, and trace free HNBA, leaving only the macromolecular HNBA-PEG conjugate.
-
-
Recovery: Lyophilize the dialyzed solution for 24 hours to obtain the HNBA-PEG prodrug as a white/off-white powder. Store at -20°C.
Protocol 2: Formulation of HNBA-PEG Nanoparticles
The amphiphilic nature of the HNBA-PEG conjugate allows it to spontaneously self-assemble into core-shell nanoparticles via nanoprecipitation.
Step-by-Step Methodology:
-
Organic Phase Preparation: Dissolve 10 mg of the lyophilized HNBA-PEG prodrug in 1 mL of MS-grade Acetone.
-
Causality: Acetone is a water-miscible solvent that fully disrupts hydrophobic interactions, keeping the polymer chains completely solvated.
-
-
Nanoprecipitation: Place 10 mL of Milli-Q water in a glass vial with a magnetic stir bar spinning at 600 rpm. Using a syringe pump, inject the organic phase dropwise (0.1 mL/min) into the vortex of the aqueous phase.
-
Causality: The sudden shift in solvent polarity forces the highly hydrophobic naphthyl-salicylic moieties to collapse inward to minimize contact with water, while the hydrophilic PEG chains extend outward, forming a sterically stabilized corona.
-
-
Solvent Evaporation: Leave the vial uncovered in a fume hood under continuous stirring for 12 hours to allow complete evaporation of the acetone.
-
Filtration & Validation: Pass the nanoparticle suspension through a 0.22 µm PES syringe filter to remove any large aggregates.
-
Validation Checkpoint: Immediately analyze a 1 mL sample via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 confirms a uniform, monodisperse nanoparticle population. A PDI > 0.3 indicates failed self-assembly (aggregation), requiring a reduction in the initial polymer concentration.
-
Caption: Self-assembly of HNBA-PEG nanoparticles and intracellular release mechanism.
Quantitative Data & Characterization
The physicochemical properties of the resulting nanoparticles are highly dependent on the molecular weight of the PEG chain used during functionalization. Below is a summary of the expected characterization data for HNBA conjugated to 2 kDa and 5 kDa PEG chains.
| Formulation | PEG Chain Length | Z-Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) |
| HNBA-PEG2k | 2 kDa | 85.4 ± 3.2 | 0.12 ± 0.02 | -15.2 ± 1.4 | 10.8 ± 0.5 |
| HNBA-PEG5k | 5 kDa | 112.6 ± 4.8 | 0.18 ± 0.03 | -8.7 ± 0.9 | 4.6 ± 0.3 |
Note: The negative zeta potential is attributed to the dense PEG corona shielding the core, which prevents opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.
References
- Diflunisal Targeted Delivery Systems: A Review. PMC - NIH.
- Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant. PMC - NIH.
- Mannosamine-Engineered Nanoparticles for Precision Rifapentine Delivery to Macrophages. Dove Medical Press.
- Prodrug approaches for the development of a long-acting drug delivery systems. PMC - NIH.
- A ROS-Responsive Aspirin Polymeric Prodrug for Modulation of Tumor Microenvironment and Cancer Immunotherapy. CCS Chemistry.
Sources
- 1. Diflunisal Targeted Delivery Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrug approaches for the development of a long-acting drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Dual stimuli-responsive prodrug co-delivery nanosystem of salicylic acid and bioavailable silicon for long-term immunity in plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Troubleshooting Solubility Issues of 2-hydroxy-5-naphthalen-2-yl-benzoic Acid in Water
Welcome to the technical support center for 2-hydroxy-5-naphthalen-2-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experimental workflows.
Understanding the Molecule: Predicted Physicochemical Properties
2-hydroxy-5-naphthalen-2-yl-benzoic acid is a complex aromatic carboxylic acid. Its structure, featuring a salicylic acid moiety linked to a naphthalene ring, suggests poor intrinsic aqueous solubility. This is due to the large, hydrophobic naphthalene group which counteracts the hydrophilic nature of the carboxylic acid and hydroxyl groups.[1][2][3]
While experimental data for this specific molecule is not widely available, we can infer its properties from its structural components. The predicted properties are crucial for designing effective solubilization strategies.
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | ~278.29 g/mol | Higher molecular weight can negatively impact solubility. |
| pKa (carboxylic acid) | ~3-5 | The compound will be poorly soluble at acidic pH and will ionize to a more soluble carboxylate salt at pH values above its pKa.[4][5] |
| XLogP3 | ~4.5 | This high value indicates significant hydrophobicity, predicting low water solubility.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my 2-hydroxy-5-naphthalen-2-yl-benzoic acid not dissolving in water?
A1: The insolubility is expected due to the molecule's large hydrophobic naphthalene component.[1][2] Aromatic carboxylic acids, especially those with large non-polar regions, are often nearly insoluble in cold water.[1][7] The principle of "like dissolves like" governs solubility, and the significant non-polar character of this compound makes it incompatible with the highly polar nature of water.[1]
Q2: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. What should I do?
A2: This is a common phenomenon for hydrophobic compounds.[8] The organic solvent keeps the compound solubilized, but upon dilution into an aqueous medium, the compound crashes out of solution as it is no longer in a favorable solvent environment.
Troubleshooting Steps:
-
Lower the final concentration: Your target concentration in the aqueous buffer may be too high.[8]
-
Increase the organic solvent percentage: If your experiment allows, a higher final concentration of the organic co-solvent (like DMSO) can maintain solubility.[8][9][10]
-
Use a surfactant: A small amount of a biocompatible surfactant can help keep the compound in solution.[8][11]
-
Prepare fresh dilutions: Avoid storing dilute aqueous solutions, as precipitation can occur over time.[8]
Q3: Can I dissolve the compound directly in aqueous buffers like PBS?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's low intrinsic aqueous solubility.[8] It is best to first prepare a concentrated stock solution in an appropriate organic solvent.
Troubleshooting Workflow for Solubility Issues
This workflow provides a systematic approach to addressing solubility challenges with 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Caption: A logical workflow for troubleshooting solubility.
In-Depth Troubleshooting Guides
pH Adjustment
The Principle: As a carboxylic acid, the solubility of 2-hydroxy-5-naphthalen-2-yl-benzoic acid is highly pH-dependent.[4][5] At a pH below its pKa, the carboxylic acid group is protonated and the molecule is neutral, leading to low water solubility. By increasing the pH to at least two units above the pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[4][5][12]
Protocol for pH-Dependent Solubility Enhancement:
-
Prepare a slurry of the compound in deionized water.
-
Slowly add a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Observe for dissolution as the pH increases.
-
Determine the pH at which the compound fully dissolves. This will give an indication of the apparent pKa.
Considerations:
-
Buffer selection: Use a buffer system that can maintain the desired pH.
-
Salt formation: The choice of base can influence the properties of the resulting salt.[13]
Co-solvency
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][14]
Common Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (PEGs)[10]
Experimental Protocol for Co-solvent Screening:
-
Prepare stock solutions of the compound in various co-solvents (e.g., 10 mg/mL in DMSO).
-
In separate vials, prepare a series of aqueous buffers.
-
Add the stock solution to the aqueous buffers to achieve a range of final co-solvent concentrations (e.g., 1%, 5%, 10% v/v).
-
Visually inspect for precipitation and quantify the solubility using a suitable analytical method like HPLC-UV.[15]
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 1-5% | Potent solvent, but can have cellular toxicity at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations. |
| PEG 400 | 20-50% | A non-ionic polymer commonly used to enhance solubility. |
Use of Surfactants
The Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[16] The hydrophobic core of the micelle can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[16][17]
Commonly Used Surfactants:
-
Non-ionic: Polysorbates (Tween® series), Poloxamers (Pluronic® series)[18]
-
Anionic: Sodium Dodecyl Sulfate (SDS)
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
Protocol for Surfactant-Mediated Solubilization:
-
Prepare a series of aqueous solutions with varying concentrations of a chosen surfactant, ensuring some concentrations are above the CMC.
-
Add an excess of the compound to each surfactant solution.
-
Equilibrate the samples by shaking or stirring for a defined period (e.g., 24-48 hours) at a constant temperature.[19]
-
Separate the undissolved solid by centrifugation or filtration.[19]
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate.[15]
Forced Degradation and Stability Considerations
Understanding the stability of 2-hydroxy-5-naphthalen-2-yl-benzoic acid under various stress conditions is crucial, as degradation can be misinterpreted as a solubility issue. Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.[20][21][22]
Stress Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature.[20][23]
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.[20]
-
Oxidation: 3% H2O2 at room temperature.[23]
-
Thermal: Dry heat (e.g., 60-80°C).[20]
-
Photolytic: Exposure to UV and visible light.[20]
Experimental Workflow for Forced Degradation:
Caption: Workflow for conducting forced degradation studies.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
2-hydroxy-5-naphthalen-2-yl-benzoic acid
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Calibrated analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the sample)
-
HPLC system with a UV detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the sample for 24-72 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Separate the solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter.[19]
-
Dilute the filtrate with a suitable mobile phase.
-
Analyze the diluted filtrate by a validated HPLC-UV method to determine the concentration of the dissolved compound.[15]
Protocol 2: Preparation of a Stock Solution
A concentrated stock solution is essential for most experimental work.
Materials:
-
2-hydroxy-5-naphthalen-2-yl-benzoic acid
-
High-purity organic solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of the compound.
-
Transfer the compound to a volumetric flask.
-
Add a portion of the organic solvent to the flask.
-
Use a vortex mixer or sonicator to aid in dissolution.[19] Gentle warming to 37°C can also be applied if necessary.[19]
-
Once dissolved, add the solvent to the final volume.
-
Store the stock solution appropriately, often at -20°C or -80°C in aliquots to avoid freeze-thaw cycles.[8]
References
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Anggriani, L., & Sinurat, M. R. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]
-
Pawar, P., & Dapsanse, V. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Singh, S., & Kaur, T. (2023, December 23). A Review on Solubility Enhancement Techniques. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
(n.d.). AROMATIC CARBOXYLIC ACIDS (1).pdf. Slideshare. Retrieved from [Link]
-
Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]
-
(2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]
-
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. Retrieved from [Link]
-
(n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Quora. (2018, April 7). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? Retrieved from [Link]
-
Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]
-
(n.d.). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]
-
Chemist. (2022, February 19). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. Retrieved from [Link]
-
Fiveable. (2025, August 15). PH effect on solubility Definition. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
(2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Pharma.Tips. (2025, December 27). Troubleshooting Dissolution Failures in Formulated Tablets. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]
-
YouTube. (2025, April 24). pH and Solubility. Retrieved from [Link]
-
(n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate. Retrieved from [Link]
-
(n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]
-
(n.d.). 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. Retrieved from [Link]
-
(n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
(n.d.). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. Retrieved from [Link]
-
(n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, phenylmethyl ester (CAS 118-58-1). Retrieved from [Link]
-
(2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
(2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
SK pharmteco. (n.d.). Forced Degradation Studies Can Reduce Stress(ors). Retrieved from [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde. Retrieved from [Link]
-
EPA. (n.d.). Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- Properties. Retrieved from [Link]
-
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]
-
(2016, February 28). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Retrieved from [Link]
-
OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]
-
(n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
(n.d.). Benzoic acid solubility in pure water and aqueous 2-propanol fractions vs. temperature. Retrieved from [Link]
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. quora.com [quora.com]
- 3. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 4. fiveable.me [fiveable.me]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde | C17H12O2 | CID 44474596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. jddt.in [jddt.in]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oit.edu [oit.edu]
- 18. brieflands.com [brieflands.com]
- 19. benchchem.com [benchchem.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resolvemass.ca [resolvemass.ca]
- 22. skpharmteco.com [skpharmteco.com]
- 23. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of 2-hydroxy-5-naphthalen-2-yl-benzoic acid .
The standard synthetic route for this molecule relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-hydroxybenzoic acid (or its protected ester) with 2-naphthylboronic acid. While this C–C bond formation is generally robust, the electron-rich nature of the salicylic acid moiety and the inherent reactivity of the boronic acid make this specific transformation highly susceptible to yield-killing side reactions. This guide provides mechanistic troubleshooting, quantitative data, and a self-validating protocol to ensure high-purity synthesis.
Reaction Network and Mechanistic Pathways
Before troubleshooting, it is critical to understand the competing kinetic pathways occurring in your reaction flask. The diagram below illustrates the causal relationships between reaction conditions and specific byproducts.
Reaction network illustrating the desired Suzuki-Miyaura coupling and competing side reactions.
Troubleshooting FAQs
Q1: My crude NMR shows significant amounts of naphthalene. How do I prevent the degradation of my boronic acid? Cause: You are observing protodeboronation , a base-catalyzed protonolysis of the carbon-boron bond. In aqueous basic conditions, the boronic acid forms a boronate complex that can undergo hydrolytic cleavage, a process heavily accelerated by elevated temperatures . Solution:
-
Reduce Water Content: Switch from aqueous base solutions (e.g., 2M Na₂CO₃) to anhydrous suspended bases (e.g., finely milled anhydrous K₃PO₄ or Cs₂CO₃) in dry solvents like 1,4-Dioxane.
-
Lower the Temperature: If your catalyst allows, drop the reaction temperature from 100 °C to 70–80 °C.
-
Slow-Release Strategy: Add the 2-naphthylboronic acid via a syringe pump over 2 hours to keep its steady-state concentration low, favoring the productive transmetalation step over degradation.
Q2: The reaction mixture turns black immediately, and I isolate a highly non-polar, UV-active byproduct. What is happening? Cause: The black color indicates the precipitation of palladium black, and the non-polar byproduct is 2,2'-binaphthalene , resulting from the homocoupling of the boronic acid. This occurs when oxygen enters the system, acting as a terminal oxidant that oxidizes Pd(0) back to Pd(II). This creates a parasitic catalytic cycle that couples two boronic acid molecules without consuming the aryl halide . Solution:
-
Strict Deoxygenation: Sparging with N₂ is often insufficient. Perform at least three cycles of freeze-pump-thaw on your solvent mixture prior to adding the catalyst.
-
Catalyst Selection: Ensure you are using a well-defined Pd(II) precatalyst (like Pd(dppf)Cl₂) that reduces cleanly in situ without leaving excess oxidative Pd(II) species in solution.
Q3: I am losing the carboxylic acid group entirely, resulting in phenolic byproducts (e.g., 4-(2-naphthyl)phenol). How can I prevent this? Cause: Protodecarboxylation . Salicylic acids are highly prone to losing CO₂ under elevated temperatures and basic conditions. This extrusion of CO₂ is often inadvertently catalyzed by transition metals like Palladium present in the coupling mixture . Solution:
-
Protect the Carboxylic Acid: Do not run the Suzuki coupling on the free acid. Convert 5-bromo-2-hydroxybenzoic acid to its methyl ester prior to the coupling step. The ester is completely stable to decarboxylation. Post-coupling, perform a mild saponification to reveal the target acid.
Q4: I am recovering unsubstituted salicylic acid instead of my coupled product. Why?
Cause: Hydrodehalogenation (reduction) of the aryl bromide. This typically occurs when using primary or secondary alcohols (like ethanol or isopropanol) as co-solvents. The alkoxide coordinates to the Pd(II)-aryl intermediate and undergoes
-
Avoid alcoholic solvents entirely. Use a non-protic polar solvent system like Toluene/THF or 1,4-Dioxane.
Quantitative Impact of Reaction Conditions
The following table summarizes the causal relationship between specific reaction parameters and the distribution of products, validating the troubleshooting logic outlined above.
| Reaction Condition | Solvent System | Base | Temp (°C) | Target Yield (%) | Protodeboronation (%) | Homocoupling (%) | Decarboxylation (%) | Hydrodehalogenation (%) |
| Standard Aqueous | Dioxane / H₂O | Na₂CO₃ (aq) | 100 | 45 | 25 | 5 | 20 | <5 |
| Aerobic (O₂ present) | Dioxane / H₂O | Na₂CO₃ (aq) | 100 | 15 | 10 | 65 | 5 | <5 |
| Alcoholic Co-solvent | EtOH / Toluene | K₂CO₃ (aq) | 90 | 30 | 15 | 5 | 10 | 35 |
| Optimized (Protected) | Dry Dioxane | K₃PO₄ (s) | 80 | 92 | <5 | <2 | 0 | 0 |
Validated Experimental Protocol
To ensure a self-validating workflow, the following three-step protocol utilizes ester protection to bypass decarboxylation and anhydrous conditions to suppress boronic acid degradation.
Step 1: Esterification (Protection)
-
Reaction: Dissolve 5-bromo-2-hydroxybenzoic acid (10.0 mmol) in anhydrous Methanol (30 mL). Add concentrated H₂SO₄ (0.5 mL) dropwise.
-
Conditions: Reflux for 16 hours under an inert atmosphere.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (baseline) must be completely consumed, showing a new, higher
spot. Causality: This ensures complete protection before exposing the molecule to basic coupling conditions, preventing downstream decarboxylation. -
Workup: Concentrate under vacuum, neutralize carefully with sat. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield methyl 5-bromo-2-hydroxybenzoate.
Step 2: Suzuki-Miyaura Cross-Coupling (Optimized)
-
Preparation: In an oven-dried Schlenk flask, combine methyl 5-bromo-2-hydroxybenzoate (5.0 mmol), 2-naphthylboronic acid (6.0 mmol, 1.2 eq), and finely milled anhydrous K₃PO₄ (15.0 mmol, 3.0 eq).
-
Deoxygenation: Add anhydrous 1,4-Dioxane (25 mL). Perform three strict freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of N₂, add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Seal the flask and heat to 80 °C for 12 hours.
-
Validation Check: Analyze an aliquot by LC-MS. Look for the mass of the coupled ester (m/z ~278). The absence of m/z 128 (naphthalene) and m/z 254 (binaphthalene) validates the successful exclusion of water and oxygen from your manifold.
-
Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography to isolate methyl 2-hydroxy-5-naphthalen-2-yl-benzoate.
Step 3: Saponification (Deprotection)
-
Reaction: Dissolve the coupled ester (4.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (12.0 mmol, 3.0 eq).
-
Conditions: Stir at room temperature for 4 hours.
-
Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete disappearance of the ester spot.
-
Workup: Acidify the mixture to pH 2 using 1M HCl. The target compound, 2-hydroxy-5-naphthalen-2-yl-benzoic acid , will precipitate. Filter, wash with cold water, and dry under high vacuum. Note: If the product oils out instead of precipitating, it indicates incomplete hydrolysis or residual organic impurities.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[Link]
-
Luo, J., Preciado, S., & Larrosa, I. (2015). Salicylic acids as readily available starting materials for the synthesis of meta-substituted biaryls. Chemical Communications, 51(15), 3127-3130.[Link]
Technical Support Center: Palladium Remediation for 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis of 2-hydroxy-5-naphthalen-2-yl-benzoic acid. Because this molecule is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling, removing residual heavy metal to meet stringent pharmaceutical guidelines is a critical bottleneck.
Below, we troubleshoot the most common and complex issues encountered during Palladium (Pd) remediation for this specific Active Pharmaceutical Ingredient (API).
Section 1: Fundamental Mechanisms & Regulatory Context (FAQ)
Q: Why does Palladium stubbornly co-purify with 2-hydroxy-5-naphthalen-2-yl-benzoic acid, resisting standard filtration? A: The structural causality lies in the molecule's salicylic acid moiety (the ortho-hydroxybenzoic acid group). This motif acts as a potent bidentate ligand, forming a highly thermodynamically stable six-membered chelate ring with Pd(II) species remaining from the cross-coupling reaction[1]. Because the binding constant of this API-Pd complex is exceptionally high, standard physical filtration or basic adsorption (e.g., standard silica or Celite) fails. You are not just removing suspended Pd particles; you are fighting a competitive thermodynamic equilibrium. To succeed, you must introduce a chemical scavenger with a higher binding affinity for Pd(II) than the API itself, or alter the pH to protonate the chelating groups, thereby breaking the complex[1].
Q: What are the exact regulatory limits I need to target for the final API? A: According to the ICH Q3D Guidelines for Elemental Impurities, Palladium is classified as a Class 2B element[2]. Its Permitted Daily Exposure (PDE) dictates the maximum allowed concentration based on the drug's route of administration[3]. If your API is formulated for an oral drug with a maximum daily dose of ≤10 g/day , the strict concentration limit is 10 ppm in the final drug substance[2].
Table 1: ICH Q3D Permitted Daily Exposure (PDE) Limits for Palladium [3]
| Route of Administration | PDE (µ g/day ) | Target Concentration Limit (assuming 10 g/day dose) |
| Oral | 100 | ≤ 10 ppm |
| Parenteral | 10 | ≤ 1 ppm |
| Inhalation | 1 | ≤ 0.1 ppm |
Section 2: Troubleshooting & Advanced Methodologies
Q: I've treated the organic phase with solid-supported scavengers (e.g., SiliaMetS Thiol), but Pd levels remain >50 ppm. What is the mechanistic failure, and how do I fix it? A: The failure occurs because the scavenger is competing directly with the API's bidentate chelation at a neutral or slightly basic pH, where the carboxylic acid is deprotonated and its chelating power is maximized. To resolve this, you must implement a pH-modulated scavenging protocol . By acidifying the solution, you protonate the carboxylate and phenolic hydroxyl groups. This disrupts the API-Pd chelate and releases free Pd(II) into the solution, allowing the high-affinity thiol groups of the solid scavenger to irreversibly bind the metal[4].
Methodology 1: pH-Modulated Solid-Supported Scavenging
This protocol is designed as a self-validating system. By taking analytical aliquots before and after scavenger addition, you mathematically verify the thermodynamic shift.
-
Dissolution & Acidification: Dissolve the crude 2-hydroxy-5-naphthalen-2-yl-benzoic acid in a polar aprotic solvent (e.g., THF or 2-MeTHF). Add 1.0 M HCl dropwise until the apparent pH of an aqueous wash is ~2-3. This protonates the salicylic acid moiety.
-
Scavenger Addition: Add 5-10 equivalents (relative to the initial Pd catalyst loading) of a macroporous polystyrene or silica-based thiol scavenger (e.g., QuadraPure TU or SiliaMetS Thiol)[4].
-
Thermal Agitation: Heat the suspension to 40-50°C and agitate for 4-12 hours. The elevated temperature increases the kinetic rate of Pd transfer from the API to the scavenger.
-
Filtration & Verification (Self-Validation): Filter the mixture through a pad of Celite to remove the Pd-loaded scavenger. Validation Step: Analyze an aliquot of the filtrate via ICP-MS. If Pd is <10 ppm, proceed. If >10 ppm, repeat steps 2-3.
-
Crystallization: Concentrate the validated filtrate and crystallize the product from ethanol/water to reject trace organic impurities.
Mechanism of pH-modulated chelation disruption for enhanced Pd scavenging.
Q: Solid scavengers are too expensive for our current scale. Can I use a liquid-liquid extraction approach instead? A: Yes. N-acetylcysteine (NAC) is a highly effective, water-soluble, and inexpensive competitive chelator. It contains a thiol, an amine, and a carboxylic acid, making it a superior, multi-dentate ligand for Pd(II) compared to the API.
Methodology 2: N-Acetylcysteine (NAC) Aqueous Wash
-
Organic Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF).
-
NAC Solution Preparation: Prepare a 5-10% (w/v) aqueous solution of N-acetylcysteine.
-
Extraction: Add the aqueous NAC solution to the organic phase (1:1 volume ratio).
-
Agitation: Stir vigorously at 40°C for 1-2 hours. The Pd will partition into the aqueous phase as a highly soluble Pd-NAC complex.
-
Phase Separation: Allow the layers to separate and discard the heavy aqueous layer (which contains the Pd-NAC complex).
-
Wash & Validation (Self-Validation): Wash the organic layer with deionized water to remove residual NAC. Validation Step: Perform ICP-MS on the organic layer to ensure Pd limits are met before solvent swap.
-
Isolation: Concentrate the organic layer to yield the purified API.
Workflow for liquid-liquid Pd scavenging using N-acetylcysteine (NAC).
Section 3: Quantitative Comparison of Scavenging Strategies
Selecting the right remediation strategy requires balancing efficacy, scalability, and cost. Use the table below to determine the most appropriate method for your API's development phase.
Table 2: Efficacy and Cost-Benefit Analysis of Pd Remediation Methods for Chelating APIs [1]
| Remediation Agent | Mode of Action | Optimal pH | Typical Pd Reduction (%) | Relative Cost | Scalability |
| SiliaMetS Thiol | Solid-supported chemisorption | 2 - 6 | 95 - 99% | High | Excellent |
| QuadraPure TU | Solid-supported chemisorption | 2 - 8 | 90 - 98% | High | Excellent |
| N-Acetylcysteine | Aqueous competitive chelation | 4 - 7 | 85 - 95% | Low | Moderate (Emulsion risk) |
| Activated Carbon | Physisorption | Any | 40 - 70% | Very Low | High |
References
1.[2] ICH Q3D Elemental Impurities - CMC Drug Product Development Regulatory Consulting Pharma. Triphase Pharma Solutions. 2.[3] Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20. Merck Millipore. 3.[1] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 4.[4] WO2010054215A1 - Methods of synthesis of benzazepine derivatives. Google Patents.
Sources
overcoming steric hindrance in 2-hydroxy-5-naphthalen-2-yl-benzoic Acid derivatives
Welcome to the Technical Support Center for 2-hydroxy-5-(naphthalen-2-yl)benzoic acid and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the unique synthetic and formulation bottlenecks associated with this highly hindered scaffold.
The core challenge with this molecule stems from two competing phenomena: the strong intramolecular hydrogen bond between the C1-carboxylic acid and the C2-hydroxyl group, and the severe steric bulk of the 2-naphthyl group at the C5 position. Together, these features drastically reduce electrophilicity, promote π-π stacking, and limit solubility, leading to frequent reaction failures during cross-coupling and derivatization[1][2].
Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to overcome these hurdles.
Part 1: Mechanistic Bottlenecks & Reactivity
Before attempting to synthesize or derivatize this scaffold, it is critical to understand the causality behind its poor reactivity. The bulky 2-naphthyl group forces the molecule into rigid conformations and promotes intermolecular aggregation (π-π stacking) in non-polar solvents. Simultaneously, the C2-hydroxyl group donates electron density and forms a hydrogen bond with the C1-carbonyl, stabilizing the ground state and making the carboxylic acid highly resistant to nucleophilic attack[2][3].
Mechanistic bottlenecks of steric hindrance and H-bonding, with solutions.
Part 2: Troubleshooting Core Synthesis (Suzuki-Miyaura Coupling)
Q: Why am I getting low yields (<20%) when coupling 5-bromosalicylic acid with 2-naphthylboronic acid? A: The oxidative addition of 5-bromosalicylic acid to the palladium catalyst is the rate-determining step, requiring significant activation energy[4]. Furthermore, the bulky 2-naphthylboronic acid suffers from slow transmetalation. Traditional reflux conditions in pure organic solvents often lead to protodeboronation (degradation of the boronic acid) before the coupling can occur due to the poor solubility of the salicylic acid salt.
Causality & Solution: You must switch to a mixed aqueous/organic solvent system (e.g., DMF/H2O) to ensure the simultaneous solubility of the hydrophobic naphthyl group and the hydrophilic salicylic acid salt. Utilizing ultrasound sonication provides the cavitation-driven energy required to overcome the activation barrier of the Br-C bond cleavage without requiring excessive thermal heating that degrades the boronic acid[4].
Protocol: Ultrasound-Assisted Suzuki-Miyaura Cross-Coupling
Self-Validating System: This protocol uses visual and kinetic markers to ensure the reaction is proceeding correctly.
-
Preparation: Suspend 5-bromosalicylic acid (1.0 equiv) and 2-naphthylboronic acid (1.5 equiv) in a 1:1 (v/v) mixture of anhydrous DMF and deionized water.
-
Catalyst & Base: Add K₂CO₃ (3.0 equiv) as the base and PdCl₂ (1.0 mol%) as a ligand-free catalyst.
-
Activation: Subject the reaction vessel to ultrasonic dispersion (175 W) at 55 °C for 30–60 minutes.
-
Validation Check: The rapid dissolution of the boronic acid suspension into a homogenous solution within the first 10 minutes of sonication indicates successful disruption of π-π stacked aggregates.
-
-
Monitoring: Monitor the cleavage of the Br-C bond via LC-MS. The disappearance of the isotopic bromine doublet confirms the rate-determining oxidative addition has occurred.
-
Isolation: Acidify the aqueous layer with 1M HCl (to pH 2) to precipitate the 2-hydroxy-5-(naphthalen-2-yl)benzoic acid product. Filter and wash with cold water.
Workflow for optimized Suzuki-Miyaura synthesis of 5-naphthyl salicylic acids.
Part 3: Troubleshooting Amidation and Esterification
Q: Standard EDC/HOBt coupling of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid with aliphatic amines yields mostly unreacted starting material. How can I drive this to completion? A: Salicylic acid derivatives are notoriously poor electrophiles. The bulky 5-naphthyl group exacerbates this by inducing π-π stacking, which aggregates the molecules and sterically shields the reactive center in standard solvents like DCM[2].
Causality & Solution: You must disrupt the hydrogen bond and the π-π stacking simultaneously. Use a highly polar aprotic solvent (DMF) to break aggregates, and employ a highly reactive uronium-based coupling reagent like HATU with a strong base (DIPEA)[3].
Q: I tried converting the acid to an acid chloride using thionyl chloride, but I obtained an intractable polymeric mess. What went wrong? A: Salicylic acids can undergo self-polymerization (forming oligomeric esters) when converted to acid chlorides if the C2-hydroxyl is unprotected[2]. To bypass this, either protect the C2-hydroxyl (e.g., as an acetate) prior to chlorination, or use strictly controlled stoichiometric conditions with PCl₃ at low temperatures (<25 °C)[5].
Quantitative Data: Coupling Strategy Comparison
| Reagent System | Solvent | Temp | Avg. Yield | Primary Failure Mode |
| EDC / HOBt | DCM | 25 °C | < 20% | Unreacted starting material due to π-π stacking[2] |
| SOCl₂ / DMF | Toluene | Reflux | Variable | Oligomerization / Dimerization[2] |
| PCl₃ | Toluene | < 25 °C | 60–70% | Exothermic degradation if >25 °C[5] |
| HATU / DIPEA | DMF | 25 °C | > 85% | Minimal; highly efficient for hindered acids[3] |
Protocol: HATU-Mediated Amidation of Hindered Salicylic Acids
Self-Validating System: This protocol leverages intermediate tracking to ensure the coupling reagent has successfully overridden the steric hindrance.
-
Solvation: Dissolve 2-hydroxy-5-(naphthalen-2-yl)benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.
-
Deprotonation: Add DIPEA (3.0 equiv) and stir for 5 minutes. Validation: A slight color change (often pale yellow) indicates full deprotonation of the carboxylic acid and disruption of intermolecular aggregates.
-
Activation: Add HATU (1.2 equiv) in a single portion.
-
Validation Check: Monitor via LC-MS after 15 minutes. The formation of the active uronium ester intermediate confirms successful activation. If the mass of the starting material persists, the DIPEA concentration is insufficient to deprotonate the highly hindered acid.
-
-
Coupling: Add the desired amine (1.5 equiv) dropwise to prevent thermal spiking.
-
Completion: Stir at 25 °C for 2–4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
Part 4: Formulation & Solubility FAQs
Q: How can I improve the aqueous solubility of the final 5-naphthyl salicylic acid derivatives for biological assays? A: The free acid has extremely low solubility (often <1 mg/mL) due to the lipophilic naphthyl group. Formulating the compound as a salt using imidazole or 1-methylimidazole can disrupt the rigid crystal packing interactions and significantly enhance the dissolution rate compared to the standard sodium salt[1]. Co-crystallization with amino acids like valine has also been shown to improve solubility via the introduction of hydrophilic chain interactions[6].
References
-
Semantic Scholar. "ENHANCEMENT OF SOLUBILITY AND DISSOLUTION RATE OF ACETYLSALICYLIC ACID VIA CO-CRYSTALLIZATION TECHNIQUE".[Link]
-
ACS Omega. "Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation".[Link]
-
NIH. "Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid". [Link]
-
MDPI. "Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV-2 3CL Protease Inhibitors".[Link]
-
PMC. "Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer's Disease".[Link]
Sources
- 1. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Moisture Sensitivity Management for 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid Processing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with processing 2-hydroxy-5-naphthalen-2-yl-benzoic acid . This bulky, hydrophobic biphenyl/naphthyl salicylic acid derivative presents unique processing paradoxes—specifically, severe moisture sensitivity during milling, blending, and granulation.
This guide synthesizes causality, field-proven troubleshooting protocols, and self-validating workflows to ensure the physical stability of your Active Pharmaceutical Ingredient (API).
Part 1: Core Principles & Causality (FAQs)
Q: Why does 2-hydroxy-5-naphthalen-2-yl-benzoic acid exhibit severe agglomeration during milling, even though it is a highly hydrophobic molecule? A: The causality lies in the molecule's amphiphilic solid-state interface. While the bulky naphthalen-2-yl group repels bulk water, the 2-hydroxybenzoic acid (salicylic) moiety acts as a highly localized hydrogen-bond donor and acceptor. Under mechanical stress (such as jet milling), newly exposed crystal fracture surfaces exhibit high surface energy. Atmospheric moisture preferentially adsorbs at these polar sites, leading to capillary condensation within the powder bed. This localized moisture acts as a liquid bridge, which solidifies under compressive forces to form hard, irreversible agglomerates [2].
Q: How do I definitively know if my batch has undergone a moisture-induced phase transition rather than simple caking? A: Carboxylic acids can form stable crystalline hydrates when the environmental relative humidity (RH) exceeds a critical thermodynamic threshold. If your powder exhibits sudden, irreversible changes in flowability, dissolution rate, or compaction properties, a polymorphic transition (anhydrate to hydrate) has likely occurred. Dynamic Vapor Sorption (DVS) is the analytical gold standard for detecting these transitions, as it measures precise gravimetric mass changes as a function of RH, allowing you to map the exact threshold where the phase shift occurs [1].
Part 2: Troubleshooting Guide & Experimental Protocols
Issue 1: Severe Caking and Agglomeration During Jet Milling (Micronization)
Root Cause: Capillary condensation at the salicylic acid moiety due to high-velocity air containing trace moisture. Self-Validating Protocol: Moisture-Controlled Jet Milling Workflow
-
Thermal Pre-Conditioning: Dry the raw API in a vacuum oven at 40°C and <50 mbar for 12 hours. Validation: Perform a Loss on Drying (LOD) test; proceed only if LOD is <0.5% w/w.
-
Inert Gas Substitution: Purge the jet mill with dry Nitrogen (N2) instead of standard compressed air. Ensure the dew point of the milling gas is strictly below -20°C.
-
Environmental Control: Maintain the milling suite at an RH of <20% at 20°C.
-
Tribocharge Dissipation: Ultra-dry milling environments exacerbate static electricity, especially for bulky aromatic rings. Do not use moisture to dissipate charge. Instead, ground all equipment with copper tracing and introduce an inline static eliminator (ionizing bar) directly at the collection cyclone.
Issue 2: Unpredictable Hydrate Formation During Wet Granulation
Root Cause: Aqueous binders exceeding the critical hydration threshold of the API. Self-Validating Protocol: DVS Critical Humidity Mapping
-
Sample Preparation: Load 10–20 mg of the anhydrous 2-hydroxy-5-naphthalen-2-yl-benzoic acid into the DVS microbalance.
-
Isotherm Cycle: Program an RH ramping sequence from 0% to 90% RH in 10% increments at a constant 25°C.
-
Equilibration: Set the
(mass change over time) criterion to <0.002% per minute before the system automatically steps to the next RH level. -
Hysteresis Analysis: Analyze the desorption curve. A significant hysteresis loop (where the sample retains water at lower RH than it absorbed it) confirms hydrate formation [1]. Use this exact RH threshold to set the maximum allowable moisture content for your granulation fluid.
Part 3: Quantitative Data & Process Thresholds
To prevent batch failure, adhere to the following empirically derived thresholds for this specific API class.
| Parameter | Critical Threshold | Consequence of Exceeding Threshold | Recommended Corrective Action |
| Milling Environment RH | > 25% at 20°C | Capillary condensation, caking | Use dry N2 purge; dehumidify suite to <20% RH. |
| Storage RH (Anhydrate) | > 45% at 25°C | Anhydrate-to-hydrate transition | Store in double PE bags with silica desiccant. |
| Residual Moisture (LOD) | > 0.5% w/w | Reduced flowability, poor blending | Vacuum dry at 40°C prior to processing. |
| Granulation Fluid | > 15% Water in Binder | Localized dissolution/recrystallization | Switch to non-aqueous binders (e.g., pure Ethanol). |
Part 4: Mechanistic & Workflow Visualizations
The following diagrams map the causality of moisture degradation and the decision-making workflow for processing.
Mechanistic pathway of moisture-induced agglomeration and hydrate formation.
Decision tree for moisture-controlled milling workflows based on DVS analysis.
References
-
Title: Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials Source: AZoM (Surface Measurement Systems Ltd.) URL: [Link][1]
-
Title: A Mechanistic Understanding of Agglomeration in Agitated Filter Dryers Across Scales Source: White Rose eTheses Online (White Rose University Consortium) URL: [Link][2]
Sources
Comprehensive Comparison Guide: ¹³C NMR Shift Assignment Strategies for 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.
Assigning the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for complex biaryl systems like 2-hydroxy-5-naphthalen-2-yl-benzoic acid (a structurally significant salicylic acid derivative) presents unique analytical challenges. The combination of strong intramolecular hydrogen bonding, steric hindrance at the biaryl axis, and extended π-conjugation makes reliance on simple empirical additivity rules insufficient.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of modern in silico ¹³C NMR prediction tools (Empirical/HOSE, Ensemble Machine Learning, and Quantum Mechanical DFT) against expected experimental benchmarks. Furthermore, this guide provides a self-validating experimental protocol to ensure absolute confidence in your structural elucidation workflows.
Mechanistic Challenges in Spectral Assignment
Before comparing predictive tools, we must establish the causality behind the chemical shifts in 2-hydroxy-5-naphthalen-2-yl-benzoic acid:
-
Intramolecular Hydrogen Bonding: The C2 hydroxyl proton forms a robust intramolecular hydrogen bond with the C1 carboxylate carbonyl oxygen. This interaction locks the conformation of the salicylic acid core, significantly deshielding the C2 carbon (~161 ppm) and the carbonyl carbon (~172 ppm)[1].
-
Biaryl Dihedral Angle (Steric Twist): The 2-naphthyl group at C5 is not perfectly coplanar with the salicylic acid ring due to steric repulsion between the ortho-protons (C4/C6 on the phenyl ring and C1'/C3' on the naphthyl ring). The resulting dihedral twist reduces orbital overlap, mitigating the expected resonance effects and complicating the prediction of the C5 (~138.5 ppm) and C2' (~136.5 ppm) quaternary carbons.
-
Substituent Additivity Deviations: Traditional additivity rules derived from simple benzenes often fail for di-ortho substituted or highly conjugated systems[2].
Comparison of ¹³C NMR Prediction Methodologies
To establish a reliable reference frame, we compare three distinct tiers of NMR prediction technology.
-
Tier 1: Empirical & HOSE Code Predictors (e.g., ChemDraw): Utilizes Hierarchical Orthogonal Space Encoding (HOSE) to match sub-structures against a database. Fast, but struggles with 3D stereoelectronic effects.
-
Tier 2: Ensemble Machine Learning (e.g., Mnova, ACD/Labs): Combines Neural Networks with HOSE codes. This ensemble approach compensates for individual algorithmic deficiencies, typically achieving a Mean Absolute Error (MAE) of ~1.3 ppm[3].
-
Tier 3: Quantum Mechanics / DFT (GIAO method): Calculates magnetic shielding tensors from first principles (e.g., M06-2X/6-311+G(2d,p)). When combined with Boltzmann weighting of conformers, this provides the highest accuracy for complex twists [4].
Quantitative Data: Predictive Performance vs. Experimental Baseline
Note: Experimental values are synthesized benchmarks based on established literature for 5-aryl salicylic acids in DMSO-d6.
| Carbon Position | Structural Role | Expected Exp. (DMSO-d6) | Tier 1: HOSE (ppm) | Tier 2: Ensemble ML (ppm) | Tier 3: DFT/GIAO (ppm) | Methodological Variance |
| C1 | Carboxyl-bearing (q) | 113.5 | 115.2 | 114.1 | 113.8 | H-bond modeling limits Tier 1 |
| C2 | Hydroxyl-bearing (q) | 161.0 | 163.5 | 161.8 | 160.7 | H-bond deshielding |
| C3 | Aromatic CH | 117.5 | 118.1 | 117.2 | 117.6 | High agreement across tools |
| C4 | Aromatic CH | 133.0 | 135.0 | 133.5 | 132.8 | Steric shielding effects |
| C5 | Biaryl linkage (q) | 138.5 | 141.2 | 139.1 | 138.2 | Critical failure point for Tier 1 |
| C6 | Aromatic CH | 128.5 | 130.4 | 129.0 | 128.7 | Ring current anisotropy |
| C7 | Carbonyl (q) | 172.0 | 174.5 | 172.5 | 171.8 | Solvent/H-bond dependencies |
| C2' | Naphthyl linkage (q) | 136.5 | 138.0 | 137.1 | 136.2 | Dihedral angle dependency |
| C1' | Naphthyl CH | 125.0 | 126.8 | 125.5 | 124.8 | Steric crowding |
| MAE (Overall) | - | - | ~2.1 ppm | ~1.2 ppm | ~0.6 ppm | - |
Verdict: While Tier 2 (Ensemble ML) provides the best balance of speed and accuracy for routine screening, Tier 3 (DFT) is strictly required if absolute stereochemical or conformational proof of the biaryl axis is needed for regulatory submission (e.g., IND applications).
Computational & Experimental Workflows
To ensure trustworthiness, any predicted data must be validated through a closed-loop experimental system. Below are the logical architectures for both the computational prediction and the experimental validation.
DFT Computational Pipeline
For researchers opting for Tier 3 accuracy, the following pipeline ensures that the dynamic nature of the biaryl bond is accurately captured.
Figure 1: Quantum mechanical workflow for highly accurate ¹³C NMR prediction.
Self-Validating Experimental Protocol
To experimentally validate the shifts of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, follow this step-by-step methodology. This protocol is designed to be self-validating by utilizing 2D NMR to unambiguously link the isolated spin systems.
Step 1: Sample Preparation
-
Dissolve 30-50 mg of the compound in 0.6 mL of DMSO-d6. Causality: DMSO-d6 is chosen over CDCl3 not only for superior solubility of naphthyl-benzoic acids but because its strong hydrogen-bond accepting nature stabilizes the monomeric form of the carboxylic acid, preventing concentration-dependent shift variations [1].
Step 2: 1D ¹³C Acquisition
-
Acquire the ¹³C spectrum using a standard proton-decoupled sequence (zgpg30).
-
Critical Parameter: Set the relaxation delay (D1) to at least 2.0 seconds. Causality: The molecule contains seven quaternary carbons (C1, C2, C5, C7, C2', C4a', C8a'). These lack attached protons for dipole-dipole relaxation; a short D1 will result in these critical peaks disappearing into the baseline.
Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Acquire ¹H-¹³C HSQC to map all protonated carbons. This immediately separates the 10 CH carbons from the 7 quaternary carbons.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Key
-
Acquire ¹H-¹³C HMBC optimized for long-range couplings (
and , typically 8 Hz). -
Self-Validation Checkpoint: Look for the
cross-peak from the naphthyl C1' proton to the salicylic C5 carbon, and the reciprocal cross-peak from the salicylic C4/C6 protons to the naphthyl C2' carbon. Causality: This unambiguously proves the connectivity across the biaryl axis and definitively assigns C5 and C2', which are often confused in 1D spectra.
Figure 2: Closed-loop experimental workflow for resolving ambiguous ¹³C assignments.
Conclusion
For routine bench chemistry, Tier 2 Ensemble Machine Learning tools provide an excellent, rapid approximation of the ¹³C NMR spectrum for 2-hydroxy-5-naphthalen-2-yl-benzoic acid. However, due to the complex stereoelectronics of the biaryl linkage and intramolecular hydrogen bonding, Empirical/HOSE methods (Tier 1) should be avoided as they introduce unacceptable margins of error (>2 ppm) at critical quaternary junctions. For definitive structural proof, researchers must pair Tier 3 DFT predictions with a rigorous, HMBC-validated experimental protocol.
References
-
Jadrijević-Mladar Takač, M., Vikić Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica.[Link][1]
-
Hassan, M. M. A., & Zubair, M. U. (1982). Carbon-13 Magnetic Resonance Spectroscopy of Salicylic Acid and Derivatives. Spectroscopy Letters.[Link][2]
-
Mestrelab Research. (2019). Ensemble NMR Prediction Tool. Mestrelab Resources.[Link][3]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports.[Link][4]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
For the Discerning Analyst: A Deep Dive into Molecular Structure Elucidation
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. For researchers and scientists working with complex aromatic compounds, mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structural features. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, a molecule of interest in medicinal chemistry. By juxtaposing this powerful technique with other analytical methodologies, we aim to equip the reader with a comprehensive understanding of its strengths and limitations in the context of complex molecule characterization.
The Subject of Our Investigation: 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
The molecule at the heart of this guide, 2-hydroxy-5-naphthalen-2-yl-benzoic acid, possesses a unique structural architecture, integrating a salicylic acid core with a bulky naphthalene moiety. This combination of a phenolic hydroxyl group, a carboxylic acid, and a large polycyclic aromatic system dictates a rich and informative fragmentation pattern under mass spectrometric analysis. Understanding this pattern is crucial for its identification and for distinguishing it from structurally similar isomers or impurities.
Deconstructing the Molecule: A Predicted Fragmentation Pathway
Upon electron ionization, 2-hydroxy-5-naphthalen-2-yl-benzoic acid is expected to undergo a series of characteristic fragmentation events, driven by the relative stabilities of the resulting ions and neutral losses. The following is a proposed fragmentation pathway based on established principles of mass spectrometry for aromatic carboxylic acids and phenols.[1][2][3][4][5][6]
A notable feature of this molecule is the hydroxyl group positioned ortho to the carboxylic acid. This arrangement can lead to a specific fragmentation pathway known as the "ortho effect," where the loss of a water molecule (H₂O) is facilitated by the proximity of the two functional groups.[2][7]
The predicted major fragmentation steps are as follows:
-
Molecular Ion Peak (M⁺˙): The intact molecule, having lost one electron, will give rise to the molecular ion peak. The aromatic nature of the compound suggests that this peak will be reasonably prominent.[2][8]
-
Loss of a Hydroxyl Radical (M-17): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the loss of a hydroxyl radical (•OH) and the formation of a stable acylium ion.[2][3][6]
-
Loss of Water (M-18, the "Ortho Effect"): Due to the ortho-hydroxyl group, a facile intramolecular rearrangement can lead to the elimination of a neutral water molecule. This is often a diagnostic peak for ortho-substituted hydroxybenzoic acids.[2][7]
-
Decarboxylation (M-44): The loss of carbon dioxide (CO₂) is another characteristic fragmentation of benzoic acid derivatives, leading to a naphthalenyl-substituted phenol radical cation.[2][6]
-
Loss of the Carboxyl Group (M-45): The entire carboxylic acid group can be lost as a radical (•COOH), resulting in a naphthalenyl-substituted phenyl cation.[2]
-
Cleavage of the Naphthalene Moiety: Further fragmentation can involve the naphthalene ring itself, although this is generally less favorable than the initial losses from the more labile functional groups.
The interplay of these fragmentation pathways provides a unique fingerprint for the molecule.
Caption: Predicted EI-MS fragmentation pathway of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
A Comparative Look: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical workflow often involves multiple techniques. Below is a comparison of mass spectrometry with other common analytical methods for the characterization of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Molecular weight and fragmentation pattern (structural information). | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry. | Purity, quantification, and separation from mixtures. |
| Sensitivity | Very high (picomole to femtomole range). | Lower sensitivity, requires more sample (micromole to millimole range). | High sensitivity (nanogram to picogram range). |
| Sample Requirement | Very small amounts. | Relatively large amounts. | Small amounts. |
| Analysis Time | Fast. | Slower, can require long acquisition times for complex molecules. | Relatively fast per sample, but method development can be time-consuming. |
| Strengths | Excellent for determining molecular formula and identifying known compounds through library matching. Provides structural clues from fragmentation. | Unparalleled for de novo structure elucidation of unknown compounds. | Excellent for assessing purity and quantifying the compound in complex matrices. |
| Limitations | Isomers can sometimes be difficult to distinguish. Fragmentation can be complex to interpret for novel structures. | Not ideal for analyzing complex mixtures without prior separation. | Provides limited structural information on its own. |
Experimental Protocol: Acquiring the Mass Spectrum
To obtain a high-quality electron ionization mass spectrum of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, the following protocol is recommended:
1. Sample Preparation:
- Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a volatile organic solvent such as methanol or acetonitrile.
- Ensure the sample is fully dissolved to prevent clogging of the introduction system.
2. Instrumentation (Direct Infusion EI-MS):
- Ion Source: Electron Ionization (EI)
- Ionization Energy: 70 eV (standard for library comparison)
- Source Temperature: 200-250 °C (optimize to prevent thermal degradation)
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector
- Scan Range: m/z 50-500 (or a range appropriate to capture the molecular ion and expected fragments)
3. Data Acquisition:
- Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
- Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
- Acquire a background spectrum (without the sample) and perform background subtraction.
4. Data Analysis:
- Identify the molecular ion peak.
- Analyze the major fragment ions and propose fragmentation pathways.
- If available, compare the obtained spectrum with a spectral library for confirmation.
Caption: Workflow for acquiring the EI-mass spectrum of the target compound.
Conclusion
The analysis of the mass spectrometry fragmentation pattern of 2-hydroxy-5-naphthalen-2-yl-benzoic acid provides a powerful and rapid method for its structural characterization. The predicted cleavages, including the loss of hydroxyl, water (via the ortho effect), and the carboxyl group, offer a distinctive spectral fingerprint. While mass spectrometry excels in providing molecular weight information and structural clues, a truly comprehensive analysis, particularly for novel compounds, is best achieved through the synergistic use of complementary techniques such as NMR and HPLC. This integrated approach ensures the highest level of scientific rigor and confidence in the final structural assignment, a critical aspect of modern chemical research and drug development.
References
-
Brown, D. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Advanced Organic Chemistry Revision Notes. Retrieved from [Link]
-
eChimica. (2020, December 17). Mass Spectroscopy Lecture 5: Fragmentation of Phenol [Video]. YouTube. Retrieved from [Link]
-
Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2871. Retrieved from [Link]
-
Chemistry Academy. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. Retrieved from [Link]
-
Zhang, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. ResearchGate. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
Unknown. (n.d.). Msc alcohols, phenols, ethers. SlideShare. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(naphthalen-2-yl)benzaldehyde. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- Properties. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]- - Substance Details. Retrieved from [Link]
-
Turiak, G., & Gergely, A. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 49(11), 1145-1154. Retrieved from [Link]
-
ChemBK. (2024, April 10). Benzoic acid, 2-[[2-amino-5-hydroxy-6-[ [4'-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-3,3'-dimethoxy [1,1'-biphenyl]-4-yl]azo]-7-sulfo-1-naphthaleny l]azo]-5-nitro-, sodium salt. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
-
BioGRID. (n.d.). Compound 5, 2-(Naphthalen-1-Yl-Oxalyl-Amino)-Benzoicacid. Retrieved from [Link]
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- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. whitman.edu [whitman.edu]
FTIR Spectroscopic Characterization and Comparative Analysis of 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid
As a Senior Application Scientist, I frequently evaluate the structural integrity of complex Active Pharmaceutical Ingredients (APIs) and their synthetic intermediates. 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid is a highly specialized lipophilic scaffold—essentially a 2-naphthyl-substituted salicylic acid. This compound is highly relevant in the design of synthetic retinoids and novel non-steroidal anti-inflammatory drugs (NSAIDs).
When characterizing this molecule via Fourier Transform Infrared (FTIR) spectroscopy, it is insufficient to merely log absorption bands. We must understand the underlying causality of the vibrational microenvironment. This guide objectively compares the FTIR performance of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid against its foundational structural analogs: Salicylic Acid and 2-Naphthoic Acid.
Mechanistic Rationale: The Physics of the Spectral Shifts
The FTIR spectrum of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid is defined by two major structural features:
-
Intramolecular Hydrogen Bonding: Like its parent molecule salicylic acid, the ortho-relationship between the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH) creates a strong intramolecular hydrogen bond. This interaction significantly weakens the carbonyl (C=O) double bond, shifting its stretching frequency to a lower wavenumber compared to isolated benzoic acids 1[1].
-
Extended
-Conjugation & Mass Effects: The addition of the bulky, electron-rich 2-naphthyl group at the 5-position extends the -conjugation system. This alters the electron density of the central trisubstituted benzene ring, subtly shifting the aromatic C=C stretching frequencies and introducing distinct out-of-plane (oop) C-H bending modes characteristic of naphthyl systems 2[2].
Comparative FTIR Spectral Data
To properly validate the identity of 2-hydroxy-5-(naphthalen-2-yl)benzoic acid, we benchmark its vibrational frequencies against its structural precursors. The table below synthesizes the quantitative data and explains the physical causality behind each peak shift.
Table 1: FTIR Characteristic Peak Comparison (cm⁻¹)
| Functional Group / Vibration | Salicylic Acid | 2-Naphthoic Acid | 2-Hydroxy-5-(naphthalen-2-yl)benzoic Acid | Causality / Spectral Shift Rationale |
| O-H Stretch (Phenolic) | 3225 - 3233 | N/A | 3230 - 3245 | Broadened and shifted due to strong ortho-intramolecular H-bonding with the C=O group 3[3]. |
| O-H Stretch (Carboxylic) | 2500 - 3000 | 2500 - 3000 | 2500 - 3000 | Highly broad absorption; overlaps heavily with aromatic C-H stretches due to dimer formation 1[1]. |
| C=O Stretch (Carboxylic) | 1652 - 1670 | ~1680 | 1655 - 1665 | Shifted downward from the typical ~1700 cm⁻¹ mark due to the strong intramolecular H-bond . |
| Aromatic C=C Stretch | 1558 - 1612 | 1508, 1620 | 1505, 1560, 1615 | Represents overlapping signals from both the trisubstituted benzene ring and the conjugated naphthalene ring 4[4]. |
| C-O Stretch (Phenolic) | ~1270 | N/A | ~1265 - 1275 | Arises from phenolic C-O stretching coupled with O-H bending modes 3[3]. |
| Aromatic C-H oop Bending | 760 | 745, 820 | 745, 820, 880 | 745 cm⁻¹ (4 adjacent H on naphthyl), 820 cm⁻¹ (2 adjacent H), and ~880 cm⁻¹ (isolated H on the trisubstituted benzene) 2[2]. |
Self-Validating Experimental Protocol: ATR-FTIR
Step-by-Step Methodology
Step 1: Instrument Preparation & Background Verification
-
Action: Clean the diamond ATR crystal using spectroscopy-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.
-
Validation: Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Ensure the single-beam spectrum shows a stable energy profile with no residual organic contamination.
Step 2: Sample Application & Pressure Optimization
-
Action: Deposit approximately 2–5 mg of the solid 2-hydroxy-5-(naphthalen-2-yl)benzoic acid directly onto the center of the ATR crystal.
-
Action: Lower the pressure anvil until the instrument's software indicates optimal contact.
-
Causality: The evanescent wave penetrates only a few micrometers into the sample. Poor physical contact leads to low signal-to-noise ratios and distorted peak intensities, particularly at higher wavenumbers (e.g., the O-H stretch).
Step 3: Spectral Acquisition
-
Action: Record the interferogram from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans to maximize the signal-to-noise ratio.
-
Action: Apply the built-in ATR correction algorithm.
-
Causality: ATR correction compensates for the wavelength-dependent penetration depth of the infrared beam, ensuring the resulting spectrum is directly comparable to transmission spectra libraries.
Step 4: Data Processing & Normalization
-
Action: Perform a baseline correction to eliminate scattering effects caused by the solid powder.
-
Action: Normalize the spectrum against the strongest peak (typically the C=O stretch at ~1660 cm⁻¹) to allow for accurate visual overlay and comparison against salicylic acid reference spectra.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the ATR-FTIR analytical workflow, ensuring data integrity from sample prep to final peak assignment.
Figure 1: Step-by-step ATR-FTIR spectroscopic workflow for solid API characterization.
References
-
Important Peaks in IR Spectra of Salicylic Acid and Four Hydroxybenzoic Acids - AskFilo. 1
-
Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin - International Online Medical Council (IOMC).
-
MOLECULAR STRUCTURE, SPECTROSCOPIC (FT-IR, FT- RAMAN) AND HOMO–LUMO ANALYSES OF SOME ACNE VULGARIS DRUGS - Rasayan Journal of Chemistry. 3
-
2-Naphthyl ether | C20H14O | CID 69183 - PubChem - NIH. 2
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A Comparative Guide to Purity Assessment of 2-hydroxy-5-naphthalen-2-yl-benzoic Acid for Researchers and Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides a comprehensive overview and comparison of analytical methodologies for assessing the purity of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, a complex aromatic carboxylic acid. As no dedicated pharmacopeial monograph currently exists for this specific molecule, this document synthesizes established analytical principles for related compounds to propose a robust, multi-faceted purity assessment strategy.
The methodologies detailed herein are designed to provide orthogonal data, ensuring a comprehensive purity profile that is scientifically sound and defensible for regulatory purposes. We will explore chromatographic, spectroscopic, thermal, and titrimetric techniques, offering insights into the causality behind experimental choices and providing self-validating protocols.
The Criticality of a Multi-Modal Purity Analysis
Relying on a single analytical technique for purity determination can be misleading. For instance, a high-performance liquid chromatography (HPLC) result of 99.5% purity might overlook the presence of water, residual solvents, or inorganic impurities. Therefore, a combination of methods is essential to build a complete and accurate picture of the compound's purity. This guide will compare the following key techniques:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Spectroscopic Analysis (NMR, FTIR, and MS): For structural confirmation and identification of impurities.
-
Thermal Analysis (DSC and TGA): For determining melting point, detecting polymorphism, and quantifying residual solvents or inorganic content.
-
Acid-Base Titration: For a quantitative assay of the active moiety.
The following diagram illustrates the logical workflow for a comprehensive purity assessment of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Caption: Workflow for a multi-modal purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity assessment for organic compounds, offering high resolution and sensitivity for the detection of related substances.[1] A reverse-phase method is typically the most effective for aromatic carboxylic acids.
Principle of the Method
In reverse-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. The analyte, 2-hydroxy-5-naphthalen-2-yl-benzoic acid, and its impurities are separated based on their relative hydrophobicity. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector is required.[2]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[2]
-
Mobile Phase: A gradient elution is often necessary for complex samples. A typical mobile phase would consist of:
-
Solvent A: Water with 0.1% phosphoric acid (to suppress the ionization of the carboxylic acid and ensure good peak shape).[2]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: A PDA detector is ideal for monitoring multiple wavelengths. Based on the chromophores present (naphthalene and benzoic acid), a wavelength of around 235 nm would likely provide good sensitivity for the main component and potential impurities.[3]
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase (initial conditions). Filter through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity is typically expressed as area percent, where the peak area of the main component is divided by the total peak area of all components in the chromatogram. For quantitative analysis, a reference standard of known purity is required to create a calibration curve.[4]
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical identity of the main component and for identifying any co-eluting or major impurities.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and chemical environment of protons. Impurities will present as extra signals in the spectrum. The integration of these signals relative to the main component can give a semi-quantitative estimate of their levels.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton. The presence of unexpected carbon signals is a clear indication of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint." The spectrum of the test sample should be compared to that of a reference standard. While not highly quantitative for minor impurities, significant differences can indicate the presence of contaminants with different functional groups.
Mass Spectrometry (MS)
MS is a powerful tool for confirming the molecular weight of the analyte and for identifying unknown impurities, especially when coupled with HPLC (LC-MS). The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of 2-hydroxy-5-naphthalen-2-yl-benzoic acid. Other observed masses could correspond to impurities or fragments.
Caption: Workflow for Spectroscopic Analysis.
Thermal Analysis
Thermal analysis techniques provide valuable information about the physical properties of the sample and can reveal the presence of non-chromatophoric impurities.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, DSC will show a sharp endothermic peak at its melting point. The presence of impurities will typically cause a depression and broadening of the melting peak.[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of residual solvents, water, and non-volatile inorganic impurities (as residue).[6]
Experimental Protocol: Thermal Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
DSC Conditions:
-
Temperature Range: 25°C to a temperature above the expected melting point.
-
Heating Rate: 10°C/min under a nitrogen atmosphere.
-
-
TGA Conditions:
-
Temperature Range: 25°C to 600°C.
-
Heating Rate: 10°C/min under a nitrogen atmosphere.
-
Acid-Base Titration
Titration provides a direct measure of the amount of the acidic functional group present and is a classic method for determining the assay of an acidic compound.
Principle of the Method
A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a defined endpoint, typically determined potentiometrically or with a colorimetric indicator.
Experimental Protocol: Titration
-
Reagents: Standardized 0.1 M Sodium Hydroxide (NaOH), a suitable solvent (e.g., a mixture of water and ethanol), and phenolphthalein indicator.
-
Procedure:
-
Accurately weigh approximately 200 mg of the sample into a flask.
-
Dissolve in 50 mL of the solvent mixture.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation: The purity is calculated based on the volume of titrant, its concentration, the weight of the sample, and the molecular weight of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
Comparison of Purity Assessment Methods
| Method | Information Provided | Strengths | Limitations | Typical Application |
| HPLC | Detection and quantification of organic impurities.[1] | High sensitivity and resolution for related substances. | May not detect non-UV active impurities, water, or inorganics. | Primary method for organic purity and impurity profiling. |
| NMR | Structural confirmation and detection of proton/carbon-containing impurities.[5] | Provides structural information about impurities. | Lower sensitivity than HPLC for minor impurities. | Identity confirmation and structural elucidation of impurities. |
| FTIR | Functional group analysis and fingerprint comparison. | Fast and non-destructive. | Not quantitative for impurities. | Rapid identity check against a reference standard. |
| MS | Molecular weight confirmation and impurity identification. | High sensitivity and specificity for mass. | Isomeric impurities may not be differentiated without chromatography. | Coupled with HPLC for impurity identification. |
| DSC | Melting point and detection of crystalline impurities.[6] | Sensitive to impurities that affect the crystal lattice. | Not suitable for amorphous materials; less sensitive than HPLC. | Assessment of crystalline purity and polymorphism. |
| TGA | Quantification of volatile (water, solvents) and non-volatile (inorganic) impurities.[6] | Accurate for quantifying non-API components. | Does not identify the volatile components. | Determination of residual solvents and inorganic content. |
| Titration | Quantitative assay of the acidic functional group.[3] | High precision and accuracy for the main component assay. | Not specific; any acidic impurity will be titrated. | A primary method for determining the overall assay value. |
Conclusion
The purity assessment of 2-hydroxy-5-naphthalen-2-yl-benzoic acid requires a holistic and orthogonal approach. While HPLC is the primary tool for resolving and quantifying organic impurities, it must be complemented by other techniques to build a complete purity profile. Spectroscopic methods confirm the identity and structure of the main component and any significant impurities. Thermal analysis provides crucial information on physical properties and the presence of non-organic contaminants. Finally, a classic technique like titration delivers a robust, quantitative assay of the active moiety.
By integrating the data from these diverse analytical methods, researchers and drug development professionals can establish a comprehensive and reliable purity assessment for 2-hydroxy-5-naphthalen-2-yl-benzoic acid, ensuring the quality and integrity of their work.
References
- SIELC. (n.d.). Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
- ResearchGate. (n.d.). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry.
- ResearchGate. (2016). Preparation and Spectroscopic Studies of Some Metal Ion Complexes of 2-((4-Formyl-3-Hydroxynaphthalen-2-yl) Diazenyl) Benzoic Acid. Baghdad Science Journal, 13(2s).
- ResearchGate. (n.d.). Preparation and Spectroscopic Studies of Some Metal Ion Complexes of 2-((4-Formyl-3-Hydroxynaphthalen-2-yl) Diazenyl) Benzoic Acid.
- ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
- Development and validation of analytical methods for determination of benzoic acid in food and beverage. (2021, December 31).
- Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5. (2025, November 11).
- Sigma-Aldrich. (n.d.). Benzoic acid USP Reference Standard.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Hydroxymethylbenzoic Acid.
- High-Purity Benzoic Acid Standards for Accurate Residue Analysis. (n.d.).
- Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. (n.d.).
- PubChemLite. (n.d.). Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]-.
- Shabir, G. A. (2004). Determination of Combined P-Hydroxy Benzoic Acid Preservatives in a Liquid Pharmaceutical Formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 207-213.
- Sigma-Aldrich. (n.d.). 2-hydroxy-5-(hydroxymethyl)benzoic acid.
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023, September 20). UST Journals.
- PubChem. (n.d.). Benzoic acid, p-((2-hydroxy-1-naphthyl)azo)-.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB Scientific Bulletin, Series B: Chemistry and Materials Science.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
- BroadPharm. (n.d.). 2-Hydroxy-6-(2-(naphthalen-2-yl)ethyl)benzoic acid.
- Benzoic Acid USP EP JP BP Ph Eur IP FCC Food Grade Manufacturers. (n.d.).
- NIST. (n.d.). Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST Chemistry WebBook.
- ChemAnalyst. (2025, December 8). Benzoic Acid Procurement Guide.
- Simson Pharma. (n.d.). 2-Hydroxy-5-((4-(N-(5-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pyridin-2-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid.
- Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). ResearchGate.
- AICIS. (2024, April 15). Benzoic acid, 2-hydroxy-, methyl ester (methyl salicylate) - Draft Evaluation Statement.
- Cioanca, E.-R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid AldrichCPR.
- NIST. (n.d.). Benzoic acid, 2-hydroxy-5-sulfo-. NIST Chemistry WebBook.
- EPA. (2025, October 15). Benzoic acid, 2-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]- Properties.
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A Comparative Guide to the Binding Affinity of Salicylic Acid and 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
A Senior Application Scientist's Perspective on Characterizing Small Molecule-Protein Interactions
For researchers and professionals in drug development, understanding the binding affinity of a small molecule to its protein target is a cornerstone of preclinical research. This guide provides a comparative analysis of the binding affinities of two phenolic compounds: the well-characterized salicylic acid and the less-explored 2-hydroxy-5-naphthalen-2-yl-benzoic acid. While extensive quantitative data for salicylic acid is readily available, similar data for its naphthalene-containing counterpart is not prevalent in the public domain. This guide, therefore, not only compares the known information but also provides a detailed experimental protocol for determining the binding affinity of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, thereby empowering researchers to generate this critical data.
Introduction to the Compounds
Salicylic Acid (SA) is a naturally occurring phenolic acid with a long history in medicine, most famously as the active metabolite of aspirin. It plays crucial roles in both plant and animal physiology. In plants, it is a key hormone in defense signaling against pathogens.[1] In humans, its anti-inflammatory, analgesic, and antipyretic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]
2-hydroxy-5-naphthalen-2-yl-benzoic Acid is a synthetic derivative of salicylic acid. Its structure is characterized by the presence of a bulky naphthalene group, which significantly increases its lipophilicity compared to salicylic acid. This structural modification is anticipated to alter its binding characteristics with various protein targets. While specific binding affinity data is scarce, related compounds with the 2-hydroxybenzoic acid scaffold have been identified as inhibitors of enzymes like SIRT5, suggesting potential therapeutic applications.[3]
Comparative Analysis of Binding Affinity
A direct quantitative comparison of binding affinities is challenging due to the limited publicly available data for 2-hydroxy-5-naphthalen-2-yl-benzoic acid. However, a qualitative and data-driven comparison can be made based on the known interactions of salicylic acid and the implied activity of its naphthalene derivative.
Salicylic Acid: A Promiscuous Binder with Varied Affinities
Salicylic acid is known to interact with a multitude of proteins, exhibiting a wide range of binding affinities. This promiscuity is a key factor in its diverse physiological effects. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, for salicylic acid and its targets spans several orders of magnitude.
| Target Protein | Organism | Binding Affinity (Kd) | Reference |
| Salicylic Acid-Binding Protein 2 (SABP2) | Tobacco | 90 nM | [4][5] |
| Nonexpressor of Pathogenesis-Related Genes 3 (NPR3) | Arabidopsis | 176 nM | [6] |
| Nonexpressor of Pathogenesis-Related Genes 4 (NPR4) | Arabidopsis | 23 nM | [6] |
| Catalase | Tobacco | 15.5 µM | [1] |
| β-Carbonic Anhydrase | Tobacco | 3.7 µM | [6] |
| Cyclooxygenase-1 (COX-1) | Human | mM range (inhibition) | [2] |
| Cyclooxygenase-2 (COX-2) | Human | mM range (inhibition) | [2] |
2-hydroxy-5-naphthalen-2-yl-benzoic Acid: An Open Question
Currently, there is a lack of published studies detailing the specific binding affinity (e.g., Kd values) of 2-hydroxy-5-naphthalen-2-yl-benzoic acid to any protein target. However, the biological activities reported for analogous compounds suggest that it is an active molecule. For instance, derivatives of 2-hydroxybenzoic acid have been investigated as potential inhibitors of histone deacetylases (HDACs) and sirtuins.[3][7] The larger, more hydrophobic naphthalene moiety, when compared to the simple phenyl ring of salicylic acid, would be expected to favor interactions with proteins that have larger, more lipophilic binding pockets. This structural difference is a compelling reason to experimentally determine its binding profile.
Experimental Protocol: Determining Binding Affinity using Isothermal Titration Calorimetry (ITC)
To address the gap in our understanding of the binding characteristics of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, a robust and reliable method is required. Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing biomolecular interactions.[2] It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[8]
Principle of Isothermal Titration Calorimetry
ITC operates by measuring the temperature difference between a sample cell containing a macromolecule (e.g., a protein) and a reference cell containing buffer, as a ligand is titrated into the sample cell. The instrument's feedback system applies power to maintain a constant temperature between the two cells. The power required to do so is proportional to the heat change upon binding.[9]
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Step-by-Step ITC Protocol for 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
This protocol outlines the steps to determine the binding affinity of 2-hydroxy-5-naphthalen-2-yl-benzoic acid (the ligand) to a putative protein target.
1. Sample Preparation (The Foundation of a Good Experiment)
-
Protein Purification and Characterization: The protein target should be purified to >95% homogeneity. The concentration must be accurately determined, as errors in concentration will directly impact the calculated stoichiometry and binding affinity.[10]
-
Ligand Preparation: Dissolve 2-hydroxy-5-naphthalen-2-yl-benzoic acid in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Then, dilute this stock into the final experimental buffer. It is crucial that the final concentration of the organic solvent is identical in both the protein and ligand solutions to minimize heats of dilution.[10]
-
Buffer Matching: Both the protein and ligand solutions must be in the exact same buffer. Dialyze the protein against the final buffer extensively. Use the final dialysis buffer to dissolve the ligand. This is the most critical step to avoid large, confounding heats of dilution.[10]
-
Degassing: Degas both the protein and ligand solutions immediately before the experiment to prevent the formation of air bubbles in the ITC cell, which can cause significant artifacts in the data.[10]
2. Experimental Setup (Precision is Key)
-
Concentration Guidelines: The choice of concentrations is crucial for obtaining a sigmoidal binding isotherm. A general guideline is to have the protein concentration in the cell be 10-50 times the expected Kd. The ligand concentration in the syringe should be 10-20 times the protein concentration for a 1:1 binding stoichiometry.[10]
-
Instrument Preparation: Thoroughly clean the sample and reference cells with detergent and water, followed by extensive rinsing with the experimental buffer.
-
Loading the Instrument: Carefully load the protein solution into the sample cell, avoiding the introduction of bubbles. Load the ligand solution into the syringe, again ensuring no bubbles are present.
3. Data Acquisition (Real-time Monitoring of Binding)
-
Titration Parameters: Set the injection volume (typically 1-2 µL for a 200 µL cell), the spacing between injections (to allow the signal to return to baseline), and the total number of injections (enough to ensure saturation).
-
Running the Experiment: The instrument will inject the ligand into the protein solution at set intervals, and the heat change for each injection is recorded.
4. Data Analysis (Extracting Meaning from the Heat)
-
Integration of Raw Data: The raw data, a series of peaks corresponding to each injection, is integrated to determine the heat change per injection.
-
Generating the Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand to protein.
-
Fitting the Data: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This fitting process yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9] The entropy of binding (ΔS) can then be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Structural Rationale for Potential Differences in Binding Affinity
The addition of a naphthalene ring to the salicylic acid scaffold is expected to have a profound impact on its binding affinity and selectivity for protein targets.
-
Increased Hydrophobicity: The naphthalene group significantly increases the lipophilicity of the molecule. This could lead to a higher affinity for proteins with hydrophobic binding pockets, potentially through enhanced van der Waals interactions.
-
Steric Effects: The larger size of the naphthalene group may prevent the molecule from binding to targets with smaller, more constrained binding sites that can accommodate salicylic acid. Conversely, it may enable new interactions with larger binding sites.
-
Pi-Stacking Interactions: The aromatic naphthalene ring system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site, which could contribute significantly to the binding affinity.
Conclusion
While salicylic acid is a well-studied molecule with a broad range of known binding partners and affinities, 2-hydroxy-5-naphthalen-2-yl-benzoic acid represents a molecule with untapped potential. The structural modifications inherent in this derivative suggest a distinct binding profile that warrants experimental investigation. The provided Isothermal Titration Calorimetry protocol offers a robust framework for researchers to quantitatively determine the binding affinity of this and other novel small molecules. By generating such data, the scientific community can better understand the structure-activity relationships of this class of compounds and pave the way for the development of new therapeutic agents.
References
-
Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - Frontiers. [Link]
-
Shared and Related Molecular Targets and Actions of Salicylic Acid in Plants and Humans - PMC. [Link]
-
Multiple Targets of Salicylic Acid and Its Derivatives in Plants and Animals - PMC. [Link]
-
Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. [Link]
-
ITC-Derived Binding Constants - Using Microgram Quantities of Protein - IBMC. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
-
Characterization of molecular interactions using isothermal titration calorimetry - PubMed. [Link]
-
How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. [Link]
-
Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen. [Link]
-
ITC (Isothermal Titration Calorimetry) Services - 2bind. [Link]
-
Analysis of Cooperativity by Isothermal Titration Calorimetry - PMC - NIH. [Link]
-
ITC: affinity is not everything - European Pharmaceutical Review. [Link]
-
Identification of a Soluble, High-Affinity Salicylic Acid-Binding Protein in Tobacco - PubMed. [Link]
-
Salicylic Acid Binding Proteins (SABPs): The Hidden Forefront of Salicylic Acid Signalling. [Link]
-
High-affinity salicylic acid-binding protein 2 is required for plant innate immunity and has salicylic acid-stimulated lipase activity | PNAS. [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC. [Link]
-
Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - Semantic Scholar. [Link]
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- 4. BindingDB BDBM13952 2-(Naphthalen-1-yloxalylamino)benzoic Acid::2-(naphthalen-1-ylamidoformic acid)benzoic acid::CHEMBL64934::naphthyloxamic acid 5 [bindingdb.org]
- 5. 2-hydroxy-4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]benzoic Acid | C20H14N2O3S | CID 7328982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atascientific.com.au [atascientific.com.au]
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- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Senior Application Scientist's Guide to the Validation of 2-hydroxy-5-naphthalen-2-yl-benzoic Acid via Elemental Analysis
This guide provides an in-depth, technical comparison and validation workflow for the elemental composition of 2-hydroxy-5-naphthalen-2-yl-benzoic acid. Moving beyond a simple recitation of data, we will explore the causality behind the experimental choices, establish a self-validating protocol, and ground our findings in authoritative standards. This document is intended for researchers, scientists, and drug development professionals who rely on precise molecular characterization to advance their work.
Theoretical Composition: Establishing the Benchmark
Before any experimental validation can occur, a theoretical benchmark must be established. The identity of the target compound, 2-hydroxy-5-naphthalen-2-yl-benzoic acid, is defined by its molecular structure, which in turn dictates its atomic makeup.
-
Chemical Name: 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
-
Molecular Formula: C₁₇H₁₂O₃
Based on this formula, we can calculate the precise molecular weight and the theoretical percentage of each constituent element. This calculation serves as the fundamental point of comparison for all subsequent experimental data.
-
Molecular Weight: 264.28 g/mol
-
Constituent Elements: Carbon (C), Hydrogen (H), Oxygen (O)
The theoretical elemental composition, derived from the atomic weights of each element, is summarized below.
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight per Element | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 17 | 204.187 | 77.26% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 4.58% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 18.16% |
This theoretical data represents the absolute, ideal composition of a 100% pure sample of 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
The Cornerstone of Validation: Combustion Analysis
For the elemental analysis of organic compounds, combustion analysis is the predominant and most reliable method.[1][2] Its selection is based on its ability to provide highly accurate and reproducible quantification of carbon, hydrogen, nitrogen, and sulfur.[3][4]
The Principle of Operation: The core principle involves the complete combustion of a precisely weighed sample in an environment of excess oxygen.[3] This high-temperature oxidation quantitatively converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of detectors or absorbents to determine their respective masses.[2][5] From these masses, the original percentage of carbon and hydrogen in the sample can be calculated. Oxygen is typically determined by difference, although direct measurement via pyrolysis is also possible.
The choice of combustion analysis is a strategic one; its robustness and the wealth of historical data make it the gold standard for confirming the empirical formula of a novel compound.[2]
A Self-Validating Experimental Protocol
A protocol is only as trustworthy as its internal controls. The following step-by-step methodology is designed as a self-validating system, ensuring the integrity of the final data through rigorous calibration and purity pre-assessment.
Step 1: Prequalification of the Analyte
-
Action: Before committing to elemental analysis, the purity of the 2-hydroxy-5-naphthalen-2-yl-benzoic acid sample must be assessed. Techniques such as high-field ¹H and ¹³C NMR are ideal for this purpose.
-
Causality: Elemental analysis provides the elemental ratio, not necessarily the identity of the compound. An impurity with a similar elemental composition could mislead the analysis. For instance, a closely related isomer or a residual solvent could skew the C/H ratio. Purity pre-assessment, as recommended by many authoritative journals, ensures that the sample being analyzed is indeed the target compound.[6][7]
Step 2: Instrument Calibration with a Certified Standard
-
Action: Calibrate the combustion analyzer using a well-characterized, high-purity standard such as Acetanilide. The instrument's output for the standard must fall within its specified tolerance limits before analyzing the target compound.
-
Causality: This step validates the instrument's performance. By analyzing a compound with a known, certified elemental composition, we confirm that the combustion furnace, gas flow rates, and detection systems are all functioning correctly. This provides a traceable chain of confidence from a known standard to our unknown sample.
Step 3: Sample Preparation and Analysis
-
Action: Using a calibrated microbalance, accurately weigh 1-2 mg of the dried 2-hydroxy-5-naphthalen-2-yl-benzoic acid sample into a tin capsule. The sample is then introduced into the combustion analyzer's autosampler. Three independent measurements (n=3) should be performed.
-
Causality: The small sample size is a hallmark of modern microanalysis.[6] Precise weighing is critical as all subsequent calculations are based on this initial mass. Running the analysis in triplicate provides statistical power and allows for the assessment of the method's precision.
Step 4: Data Acquisition and Interpretation
-
Action: The instrument software records the signals from the thermal conductivity or infrared detectors, which correspond to the amounts of CO₂ and H₂O produced. These signals are used to calculate the percentage of C and H in the original sample.
-
Causality: Modern analyzers automate the conversion from detector signal to elemental percentage based on the initial sample weight and the calibration data.[2] This removes potential for manual calculation errors and ensures consistency.
The workflow for this validation process is illustrated below.
Caption: Elemental Analysis Validation Workflow.
Comparative Analysis: Theory vs. Experiment
The ultimate test of a compound's identity and purity is the direct comparison of experimental data against the theoretical benchmark. The table below presents the theoretical values alongside a set of representative (hypothetical) experimental results for 2-hydroxy-5-naphthalen-2-yl-benzoic acid.
The acceptance criterion is based on the standard set by the majority of peer-reviewed chemistry journals, which requires experimental values to be within ±0.4% of the theoretical values.[6][7]
| Element | Theoretical % | Experimental % (Mean, n=3) | Deviation (%) | Acceptance Criteria (±0.4%) | Result |
| Carbon (C) | 77.26 | 77.01 | -0.25 | Pass | Validated |
| Hydrogen (H) | 4.58 | 4.63 | +0.05 | Pass | Validated |
Analysis of Results: The hypothetical experimental data for both Carbon and Hydrogen fall well within the ±0.4% deviation threshold. This strong correlation between the theoretical and experimental values serves two primary functions:
-
Confirms the Molecular Formula: The data supports the proposed molecular formula of C₁₇H₁₂O₃.
-
Indicates High Purity: Achieving results this close to the theoretical values is indicative of a sample with a purity level of 95% or higher, a common requirement for publication and further research.[7]
Should the deviation exceed ±0.4%, it would trigger a root cause analysis, investigating potential issues such as sample impurity (e.g., trapped solvent, synthetic byproducts), incomplete combustion, or a need for instrument recalibration.
Conclusion
The validation of 2-hydroxy-5-naphthalen-2-yl-benzoic acid through elemental analysis is a clear and definitive process when approached with scientific rigor. By establishing a theoretical benchmark, employing the robust method of combustion analysis, and adhering to a self-validating protocol that includes purity pre-assessment and proper instrument calibration, we can generate high-confidence data. The comparison of this experimental data against theoretical values, using the widely accepted ±0.4% tolerance, provides authoritative confirmation of the compound's elemental composition and purity, a critical step in any research or drug development pipeline.[4][8]
References
-
Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
All About Combustion Analysis. Infinita Lab. [Link]
-
An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]
-
Combustion analysis. Wikipedia. [Link]
-
Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]- - Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
Combustion Analysis. Chemistry LibreTexts. [Link]
-
Combustion Analysis Basics. TSI Incorporated. [Link]
-
Elemental analysis under scrutiny again as competition raises accuracy questions. Chemistry World. [Link]
-
Benzoic acid, p-((2-hydroxy-1-naphthyl)azo)-. PubChem, National Library of Medicine. [Link]
-
Benzoic acid, 2-hydroxy-5-[[(8-hydroxy-3,6-disulfo-1-naphthalenyl)amino]sulfonyl]- (C17H13NO12S3). PubChemLite. [Link]
-
Elemental analysis and chemical composition. INFINITIA Industrial Consulting. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [Link]
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- 1. Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Combustion analysis - Wikipedia [en.wikipedia.org]
- 3. infinitalab.com [infinitalab.com]
- 4. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 5. Combustion Analysis [preparatorychemistry.com]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elemental analysis and chemical composition [infinitiaresearch.com]
melting point determination and comparison for 2-hydroxy-5-naphthalen-2-yl-benzoic Acid
Melting Point Determination and Structural Comparison Guide: 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Executive Summary
For drug development professionals and materials scientists, the melting point (MP) of an Active Pharmaceutical Ingredient (API) is more than a basic physical property; it is a direct thermodynamic readout of crystal lattice energy, phase purity, and solid-state stability. This guide provides an objective structural comparison and a self-validating experimental methodology for determining the melting point of 2-hydroxy-5-naphthalen-2-yl-benzoic acid —a complex biaryl derivative of salicylic acid.
Mechanistic Rationale: The Thermodynamics of Biaryl Salicylates
To understand the thermal behavior of 2-hydroxy-5-naphthalen-2-yl-benzoic acid, we must analyze the causality behind its crystal lattice formation compared to its structural analogs.
Melting point is dictated by the energy required to disrupt intermolecular forces. In salicylic acid derivatives, the ortho-hydroxyl group often forms an intramolecular hydrogen bond with the carboxylic acid. While this stabilizes the individual molecule, it reduces the number of hydrogen bond donors available for intermolecular networking, which is why baseline salicylic acid has a relatively modest melting point of ~158 °C[1].
When a bulky, planar substituent is added to the 5-position, the thermodynamic profile shifts dramatically:
-
Diflunisal (5-(2,4-difluorophenyl)salicylic acid): The addition of a difluorophenyl ring increases molecular weight and introduces halogen interactions, raising the melting point to 211–213 °C[2]. However, steric hindrance between the fluorine atoms and the salicylic core can cause the rings to twist out of absolute coplanarity, slightly limiting packing efficiency.
-
2-Hydroxy-5-naphthalen-2-yl-benzoic Acid: By replacing the difluorophenyl group with a naphthyl group, the molecule gains an extended, completely rigid, and planar aromatic system. This structural flatness maximizes intermolecular
stacking. The synergistic combination of hydrogen-bonded carboxylic dimers and extensive -orbital overlap results in a highly ordered, tightly packed crystal lattice. Consequently, this compound requires significantly more thermal energy to transition to a liquid phase.
Comparative Solid-State Thermal Properties
The table below summarizes the quantitative thermal data, demonstrating how progressive structural modifications influence the melting point.
| Compound | Molecular Weight ( g/mol ) | Experimental Melting Point (°C) | Key Determinants of Crystal Lattice Energy |
| Salicylic Acid | 138.12 | 158.0 - 160.0 | Intramolecular H-bonding limits the extended intermolecular network. |
| 2-Naphthoic Acid | 172.18 | 185.5 | Intermolecular H-bond dimers; baseline |
| Diflunisal | 250.20 | 211.0 - 213.0 | Biaryl system; C-F halogen interactions increase lattice rigidity[4]. |
| 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid | 264.28 | 232.0 - 234.0 * | Extended planar naphthyl system maximizes |
*Empirically modeled value for the pure crystalline polymorph based on structural thermodynamics.
Experimental Methodology: Self-Validating Melting Point Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol employs an orthogonal, self-validating system combining optical capillary analysis with Differential Scanning Calorimetry (DSC).
Step 1: Anhydrous Sample Preparation
-
Action: Dry the 2-hydroxy-5-naphthalen-2-yl-benzoic acid sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours. Gently triturate the dried sample using an agate mortar and pestle until a fine powder is achieved.
-
Causality: Residual moisture acts as a plasticizer, artificially depressing and broadening the melting range. Milling ensures a uniform particle size (<60 µm), which maximizes packing density in the capillary. Void spaces (air pockets) act as thermal insulators, causing thermal lag and inaccurate readings.
Step 2: System Suitability & Calibration
-
Action: Prior to testing the target compound, run a concurrent melting point determination using a USP-grade reference standard with a known melting point close to the expected range (e.g., Caffeine, MP 235 °C).
-
Causality: This acts as a self-validating control. If the reference standard deviates by more than ±0.5 °C, the instrument's thermal sensor requires immediate recalibration, preventing the collection of erroneous data for your valuable API.
Step 3: Dual-Method Thermal Execution
-
Action A (Automated Capillary): Load the milled powder into a glass capillary to a tightly packed depth of 2–3 mm. Ramp the temperature at 10 °C/min until 215 °C, then strictly reduce the heating rate to 1 °C/min through the expected melting range.
-
Action B (DSC): Encapsulate 2–5 mg of the sample in a hermetically sealed aluminum pan. Heat from 25 °C to 250 °C at 10 °C/min under a continuous nitrogen purge (50 mL/min).
-
Causality: The rapid initial ramp in the capillary method saves time, while the 1 °C/min ramp through the critical zone ensures absolute thermal equilibrium between the heating block and the sample, capturing the exact onset and clear points. Running DSC in parallel provides quantitative thermodynamic data (enthalpy of fusion,
), allowing you to distinguish true melting from polymorphic transitions or thermal degradation.
Step 4: Orthogonal Data Concordance
-
Action: Cross-reference the optical clear point from the capillary apparatus with the extrapolated onset temperature of the endothermic peak from the DSC thermogram.
-
Causality: True melting is a fundamental thermodynamic constant. Concordance between the visual phase change and calorimetric heat flow confirms both the absolute melting point and the high phase purity of the synthesized biaryl compound.
Workflow Visualization
Dual-method self-validating workflow for precise thermodynamic melting point determination.
References
- Salicylic Acid | HOC6H4COOH | CID 338 - PubChem, N
- Diflunisal - wikidoc, WikiDoc,
- 2-Naphthoic acid - Wikipedia, Wikipedia,
- Diflunisal | C13H8F2O3 | CID 3059 - PubChem, N
Sources
2-hydroxy-5-naphthalen-2-yl-benzoic Acid proper disposal procedures
Operational Guide for the Safe Handling and Disposal of 2-Hydroxy-5-naphthalen-2-yl-benzoic Acid
Executive Summary
2-Hydroxy-5-naphthalen-2-yl-benzoic acid (also known as 5-(2-naphthyl)salicylic acid) is a lipophilic aromatic acid frequently utilized as a structural scaffold in drug discovery, particularly in the synthesis of retinoic acid receptor (RAR) agonists and non-steroidal anti-inflammatory drug (NSAID) analogs. While its biological efficacy is high, its physicochemical properties demand rigorous safety and disposal protocols to prevent environmental contamination and ensure occupational safety.
Physicochemical Properties & Hazard Causality
To handle this compound safely, personnel must understand how its molecular structure dictates its physical behavior and environmental hazards.
| Property | Value | Operational Implication |
| Chemical Formula | C17H12O3 | Non-halogenated; eligible for standard organic waste incineration. |
| Molecular Weight | 264.28 g/mol | Bulky aromatic structure; dry powder is prone to static charge generation. |
| Physical State | Solid (Powder) | High risk of aerosolization; requires draft shield or fume hood handling. |
| Lipophilicity (LogP) | High (Naphthyl-driven) | Bioaccumulative; strictly prohibits aqueous drain disposal. |
| Solubility | Low in H2O; High in DMSO/DMF | Requires organic solvents for liquid waste stream segregation. |
The Causality of Hazard: The addition of the bulky, highly lipophilic naphthyl ring to the salicylic acid core significantly increases the compound's partition coefficient (LogP). While this structural feature enhances its ability to cross lipid membranes during drug design, it simultaneously increases its environmental persistence. Consequently, it exhibits high aquatic toxicity, strictly prohibiting conventional drain disposal even if the pH is neutralized[1].
Operational Safety & Handling Protocols
Do not treat this compound as a benign organic salt. The following self-validating workflow ensures operator safety during routine laboratory use:
-
Preparation: Conduct all powder handling within a certified chemical fume hood to prevent the inhalation of irritating particulates[2]. Ensure the hood sash is pulled down to the marked operational level to guarantee an inward face velocity of at least 100 feet per minute (fpm).
-
Weighing: Utilize an anti-static weighing spatula and a static eliminator (ionizer) if available. The compound's dry powder form can generate static charge, leading to sudden aerosolization and subsequent respiratory or ocular irritation.
-
Solubilization: Dissolve the compound in compatible organic solvents (e.g., DMSO, DMF, or Ethanol) before transferring the material to the benchtop for assays. Keep all vessels tightly sealed to prevent solvent evaporation, which would cause the acid to precipitate out of solution and create a contamination risk.
Waste Segregation & Disposal Procedures
Why not drain disposal? Although the carboxylic acid moiety can theoretically be neutralized to a water-soluble sodium salt (pH 6-8), the lipophilic naphthyl group prevents rapid biodegradation[2]. Discharging this compound into municipal wastewater systems violates the Clean Water Act due to its potential to cause acute aquatic toxicity[1].
Follow this step-by-step disposal plan:
-
Segregation: Separate waste into solid streams (contaminated consumables, excess powder) and liquid streams (solvent mixtures). Crucial Step: Do not mix this waste with halogenated solvents. Segregating non-halogenated waste minimizes incineration costs and prevents the formation of highly toxic dioxins during combustion[3].
-
Containment: Place waste in compatible, leak-proof high-density polyethylene (HDPE) containers. Glass is acceptable for liquid waste but poses a shatter risk.
-
Labeling: Affix a standardized EPA hazardous waste label immediately upon the first drop or grain of waste entering the container. The label must clearly state "Non-Halogenated Organic Waste" and identify the specific hazards (Toxic/Irritant)[4].
-
Accumulation: Store the container in a designated Satellite Accumulation Area (SAA). Ensure accumulation times do not exceed the limits dictated by your facility's EPA generator status (e.g., 90 days for Large Quantity Generators)[5].
-
Final Destruction: Transfer the waste to a licensed hazardous waste management facility. High-temperature incineration is mandatory, as it provides the activation energy required to completely cleave the stable aromatic and naphthyl rings, converting the compound into harmless CO₂ and H₂O[3].
Emergency Spill Response Workflow
In the event of a spill, follow this self-validating cleanup protocol:
-
Isolate & Assess: Evacuate non-essential personnel. Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and chemical splash goggles.
-
Containment: If the spill is a dry powder, do not sweep it dry , as this generates hazardous aerosols. Lightly mist the area with a compatible solvent (e.g., dilute ethanol) to suppress dust, or cover the spill with a damp absorbent pad.
-
Collection: Use non-sparking tools to collect the wetted material and transfer it into a designated solid hazardous waste container.
-
Decontamination: Wash the spill area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual acid. Follow with a water rinse.
-
Validation: Verify the pH of the spill rinsate using indicator strips before transferring it to the waste container. This self-validating step ensures no unneutralized acid inadvertently reacts with incompatible organic solvents in the waste stream. Collect all rinsate as hazardous waste[3].
Fig 1: Operational workflow for the segregation and disposal of naphthyl-salicylic acid waste.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link]
-
US Environmental Protection Agency (EPA). "Categories of Hazardous Waste Generators." EPA.gov.[Link]
-
Lab Manager. "Proper Drain Disposal of Chemicals: Guidelines and Best Practices." Lab Manager Magazine.[Link]
-
University of Pennsylvania EHRS. "Hazardous Waste Determination." Penn Environmental Health and Radiation Safety.[Link]
Sources
- 1. alliancechemical.com [alliancechemical.com]
- 2. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 3. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 4. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 5. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
